2-ethynyl-1,3,5-trimethylbenzene
Description
The exact mass of the compound 2,4,6-Trimethylphenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethynyl-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-5-11-9(3)6-8(2)7-10(11)4/h1,6-7H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEPMNWLWNKUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227692 | |
| Record name | 2,4,6-Trimethylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-26-6 | |
| Record name | 2-Ethynyl-1,3,5-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylphenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 769-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide on 2-Ethynyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 2-ethynyl-1,3,5-trimethylbenzene, also known as ethynylmesitylene. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and clear data presentation.
Core Physical and Chemical Properties
This compound is a substituted aromatic alkyne that serves as a valuable building block in organic synthesis. Its physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 210-215 °C | [1] |
| Melting Point | 4 °C | [3] |
| Density | 0.921 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.547 | [1] |
| Flash Point | 83 °C (181.4 °F) | [3] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5] A typical synthetic approach involves the coupling of an iodo- or bromo-substituted mesitylene (B46885) with a protected acetylene, followed by deprotection.
Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling and Deprotection
This protocol outlines the synthesis of this compound from 1,3,5-tribromobenzene (B165230) and trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group.
Step 1: Sonogashira Coupling to form 1,3,5-tris((trimethylsilyl)ethynyl)benzene [2]
Materials:
-
1,3,5-tribromobenzene
-
Trimethylsilylacetylene (TMSA)
-
Anhydrous, degassed triethylamine (B128534) (Et₃N)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (0.953 mmol) in 20 mL of anhydrous, degassed triethylamine.
-
To the solution, add Pd(PPh₃)₂Cl₂ (0.028 mmol) and CuI (0.032 mmol).
-
Stir the suspension for 20 minutes at room temperature.
-
Add trimethylsilylacetylene (7.2 mmol) to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 24 hours.
-
After cooling, filter the reaction mixture to remove solid byproducts.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene.
Step 2: Deprotection to form 1,3,5-triethynylbenzene [2]
Materials:
-
1,3,5-tris((trimethylsilyl)ethynyl)benzene
-
Anhydrous potassium hydroxide (B78521) (KOH)
-
Anhydrous methanol (B129727) (MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the silylated intermediate (0.687 mmol) in 2.5 mL of anhydrous THF.
-
Add a solution of anhydrous KOH (6.14 mmol) in 2.5 mL of methanol.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under vacuum.
-
Add 8.3 mL of 1 N HCl to the residue.
-
Extract the aqueous solution with dichloromethane (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the final product.
Applications in Organic Synthesis and Drug Discovery
As a terminal alkyne, this compound is a versatile reagent in various organic transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.[8]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the click reaction between an alkyne, such as this compound, and an organic azide (B81097).[4][9]
Materials:
-
This compound (alkyne)
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM)
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
Appropriate organic solvent if needed (e.g., DMSO/t-butanol)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne in the chosen buffer or solvent system to the desired concentration.
-
Add the organic azide to the reaction mixture.
-
Prepare a premixed solution of CuSO₄ and the copper-binding ligand.
-
Add the copper/ligand solution to the alkyne/azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 45 °C) for a sufficient time (typically 1 hour or more), monitoring by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.
Visualizations
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow for CuAAC Reaction
The following diagram illustrates a typical laboratory workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.
References
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. rsc.org [rsc.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Ethynyl-1,3,5-trimethylbenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of 2-ethynyl-1,3,5-trimethylbenzene, a valuable terminal alkyne in organic synthesis and chemical biology. This document details its molecular architecture, outlines a robust synthetic protocol, and explores its utility in the development of novel chemical probes and potential therapeutic agents.
Chemical Structure and Properties
This compound, also known as mesitylacetylene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol .[1] Its structure features a symmetrically substituted 1,3,5-trimethylbenzene (mesitylene) ring with an ethynyl (B1212043) (-C≡CH) group at the 2-position. This arrangement imparts steric hindrance around the acetylene (B1199291) functionality, which can influence its reactivity and molecular interactions.
The presence of the terminal alkyne is a key feature, making it a versatile building block for carbon-carbon bond formation, particularly in cycloaddition reactions. The trimethylbenzene moiety provides a rigid, lipophilic scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 769-26-6 | [1] |
| Molecular Formula | C₁₁H₁₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 210-215 °C | [2][3] |
| Density | 0.921 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.547 | [2][3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[4] In this case, 2-bromo-1,3,5-trimethylbenzene (bromomesitylene) is reacted with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection of the silyl (B83357) group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling and Deprotection
The following is a representative experimental protocol based on general Sonogashira coupling procedures.[5][6]
Step 1: Sonogashira Coupling of 2-Bromo-1,3,5-trimethylbenzene with Ethynyltrimethylsilane
-
To a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
To this mixture, add diisopropylamine (B44863) (2.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4,6-trimethylphenylethynyl)trimethylsilane.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the purified (2,4,6-trimethylphenylethynyl)trimethylsilane (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1 v/v).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to afford the final product, this compound. Further purification can be achieved by vacuum distillation.
Spectroscopic Characterization
While specific experimental spectra for this compound were not found in the searched literature, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Multiplicities |
| ¹H NMR | ~6.8-7.0 ppm (s, 2H, Ar-H), ~3.0-3.5 ppm (s, 1H, C≡C-H), ~2.3-2.5 ppm (s, 9H, Ar-CH₃) |
| ¹³C NMR | ~138-140 ppm (Ar-C-CH₃), ~128-130 ppm (Ar-C-H), ~120-125 ppm (Ar-C-C≡), ~80-85 ppm (Ar-C≡C-H), ~75-80 ppm (Ar-C≡C-H), ~20-22 ppm (Ar-CH₃) |
| FTIR | ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2980-2850 cm⁻¹ (Alkyl C-H stretch), ~1600, 1450 cm⁻¹ (Ar C=C stretch) |
Applications in Drug Development and Chemical Biology
The terminal alkyne functionality of this compound makes it a valuable reagent in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This highly efficient and bioorthogonal reaction is widely used in drug discovery and chemical biology for the synthesis of complex molecules and bioconjugates.[8][9]
Use as a Chemical Probe and in Bioorthogonal Chemistry
This compound can be incorporated into small molecules to serve as a chemical probe.[10] The terminal alkyne acts as a "handle" for attaching reporter molecules, such as fluorophores or biotin, via click chemistry. This allows for the visualization and tracking of the probe within biological systems, aiding in the identification of its molecular targets and the elucidation of its mechanism of action.
Caption: Application of this compound in chemical probe development.
Synthesis of Pharmaceutical Intermediates and Inhibitors
The rigid, sterically hindered scaffold of this compound can be utilized in the synthesis of novel pharmaceutical intermediates. The alkyne group provides a reactive site for further elaboration into more complex structures, including heterocyclic systems commonly found in drug molecules. For instance, it can be a precursor in the synthesis of substituted triazines, which have been investigated as inhibitors of signaling pathways like the PI3K/mTOR pathway, implicated in cancer.[11][12]
Caption: Role in the synthesis of bioactive inhibitors.
While no specific signaling pathways directly modulated by this compound itself have been identified in the searched literature, its utility as a synthetic building block allows for the creation of molecules that can target a wide range of biological pathways.
Conclusion
This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and chemical biology. Its robust synthesis via the Sonogashira coupling and the reactivity of its terminal alkyne in click chemistry reactions make it an attractive scaffold for the development of chemical probes and novel pharmaceutical intermediates. Further research into the incorporation of this moiety into bioactive molecules will likely expand its applications in targeting various signaling pathways and disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 96 769-26-6 [sigmaaldrich.com]
- 3. This compound 96 769-26-6 [sigmaaldrich.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. miragenews.com [miragenews.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethynyl-1,3,5-trimethylbenzene (CAS: 769-26-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-1,3,5-trimethylbenzene, also known as (2,4,6-trimethylphenyl)acetylene or 2-ethynylmesitylene, is a substituted aromatic alkyne with the CAS number 769-26-6. Its unique structure, featuring a sterically hindered terminal alkyne ortho to two methyl groups on a benzene (B151609) ring, imparts distinct reactivity and makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications, particularly in the realm of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The presence of the terminal alkyne functionality makes it a versatile reagent for a variety of coupling and cycloaddition reactions.
| Property | Value | Reference(s) |
| CAS Number | 769-26-6 | |
| Molecular Formula | C₁₁H₁₂ | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 210-215 °C | |
| Melting Point | 2.7-3.5 °C | [3] |
| Density | 0.921 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.547 | |
| Flash Point | 83.88 °C (183.0 °F) |
Synthesis
The most common and efficient method for the synthesis of this compound involves a two-step sequence: a Sonogashira coupling of a halogenated mesitylene (B46885) derivative with a protected acetylene (B1199291) source, followed by deprotection.
Experimental Protocol: Synthesis via Sonogashira Coupling and Deprotection
This protocol outlines the synthesis starting from 2-iodo-1,3,5-trimethylbenzene and ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group.
Step 1: Sonogashira Coupling to form (2,4,6-Trimethylphenylethynyl)trimethylsilane
A general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows.[4]
-
Materials:
-
2-Iodo-1,3,5-trimethylbenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous and degassed
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-1,3,5-trimethylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous, degassed triethylamine (2.0 equiv) and the chosen solvent.
-
To the stirred solution, add ethynyltrimethylsilane (1.2 equiv) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to afford (2,4,6-trimethylphenylethynyl)trimethylsilane.
-
Step 2: Deprotection of the Trimethylsilyl Group
The TMS group can be readily removed under mild basic conditions.[5]
-
Materials:
-
(2,4,6-Trimethylphenylethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Water
-
-
Procedure:
-
Dissolve the (2,4,6-trimethylphenylethynyl)trimethylsilane (1.0 equiv) in methanol.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by distillation or column chromatography if necessary.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected in the aromatic region (δ 6.8-7.0 ppm).
-
Methyl Protons: Two singlets are anticipated for the three methyl groups. The two methyl groups ortho to the ethynyl (B1212043) group will be equivalent and appear as one singlet, while the para-methyl group will give a separate singlet. These peaks will likely appear in the range of δ 2.2-2.5 ppm.
-
Alkynyl Proton: A singlet for the terminal acetylenic proton is expected, typically appearing in the range of δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the symmetry of the molecule.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the ethynyl group, the two carbons bearing the ortho-methyl groups, the two unsubstituted aromatic carbons, and the carbon bearing the para-methyl group.
-
Alkyne Carbons: Two signals for the sp-hybridized carbons of the alkyne will be present, typically in the range of δ 70-90 ppm.
-
Methyl Carbons: Two signals for the methyl carbons, one for the two equivalent ortho-methyl groups and one for the para-methyl group, will appear in the upfield region (δ 20-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[6]
-
C≡C Stretch: A weak to medium absorption band around 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[6]
-
Ar-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.[7]
-
C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.[7]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring C=C stretching.[7]
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. Common fragmentation patterns for aromatic compounds include the loss of a methyl group ([M-15]⁺) leading to a peak at m/z = 129, and potentially the formation of a tropylium (B1234903) ion or related resonance-stabilized cations.[8]
Reactivity and Applications in Drug Development
The terminal alkyne of this compound is the primary site of its reactivity, making it a versatile synthon in organic synthesis and medicinal chemistry.
Click Chemistry
As a terminal alkyne, this compound is an ideal substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][10] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazole moieties are prevalent in many pharmaceutical compounds due to their favorable properties, including metabolic stability and ability to participate in hydrogen bonding.[11][12] The mesityl group can serve as a bulky, lipophilic substituent to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Sonogashira Coupling
This compound can itself participate in further Sonogashira coupling reactions with aryl or vinyl halides. This allows for the extension of conjugated systems and the synthesis of more complex molecular architectures that may be of interest in materials science and as scaffolds for drug discovery.[4]
Cycloaddition Reactions
The alkyne moiety can also participate in various cycloaddition reactions, such as the Diels-Alder reaction where it can act as a dienophile, to construct cyclic and polycyclic systems.[13] These reactions provide access to diverse molecular frameworks for the exploration of new chemical space in drug development.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its sterically hindered terminal alkyne provides a handle for a variety of chemical transformations, most notably click chemistry and Sonogashira couplings. The ability to introduce the bulky and lipophilic mesityl group makes this compound particularly interesting for applications in medicinal chemistry, where fine-tuning of molecular properties is crucial for the development of new therapeutic agents. Further exploration of its reactivity and incorporation into novel molecular designs holds significant promise for the advancement of drug discovery and materials science.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. sciforum.net [sciforum.net]
Ethynylmesitylene: A Spectroscopic and Safety Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and safety considerations for Ethynylmesitylene (2-ethynyl-1,3,5-trimethylbenzene). Due to the limited availability of direct experimental spectral data in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to predict the characteristic spectral features of Ethynylmesitylene. It also outlines the general experimental protocols for acquiring such data and provides essential safety information.
Chemical and Physical Properties
Ethynylmesitylene, also known as (2,4,6-Trimethylphenyl)acetylene or Mesitylacetylene, is an aromatic alkyne. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless to white liquid |
| Boiling Point | 100.6-101.5 °C @ 20 Torr |
| Density | 0.9185 g/cm³ at 25 °C |
| Refractive Index | 1.524 |
| Solubility | Insoluble in water; Miscible with alcohol and acetone. |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethynylmesitylene. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as mesitylene (B46885) and terminal alkynes.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Ethynylmesitylene is expected to be relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | s | 2H | Aromatic protons (H-3, H-5) |
| ~3.1 | s | 1H | Acetylenic proton (≡C-H) |
| ~2.4 | s | 9H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the different carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~138 | Aromatic C-1, C-3, C-5 (substituted) |
| ~128 | Aromatic C-2, C-4, C-6 |
| ~122 | Aromatic C attached to the alkyne |
| ~84 | Acetylenic C-α (C≡C-H) |
| ~77 | Acetylenic C-β (C≡C-H) |
| ~21 | Methyl carbons (-CH₃) |
Predicted IR Spectral Data
The infrared spectrum of Ethynylmesitylene will show characteristic absorption bands for the aromatic ring and the terminal alkyne functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| ~3030 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Methyl |
| ~2110 | C≡C Stretch | Terminal Alkyne |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~850 | C-H Bend (out-of-plane) | Aromatic (substituted) |
Predicted Mass Spectrometry Data
The mass spectrum of Ethynylmesitylene under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 144 | Molecular ion [M]⁺ |
| 129 | [M - CH₃]⁺ |
| 115 | [M - C₂H₃]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Experimental Protocols for Spectral Analysis
The following are generalized experimental protocols for obtaining NMR, IR, and mass spectra. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethynylmesitylene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like Ethynylmesitylene, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile, thermally stable compounds and provides characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Ethynylmesitylene.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Ethynylmesitylene.
Safety Information
While a specific Safety Data Sheet (SDS) for Ethynylmesitylene was not found, based on its structure as a flammable, aromatic compound, the following general safety precautions should be observed.
-
Hazard Classification: Ethynylmesitylene is likely to be classified as a flammable liquid and may cause skin and eye irritation.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment to prevent static discharge.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from oxidizing agents.
-
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Fire Fighting:
-
Use dry chemical, carbon dioxide (CO₂), or foam extinguishers.
-
Water spray can be used to cool containers.
-
Disclaimer: This guide is intended for informational purposes only and is based on predicted data and general chemical safety principles. Always consult a comprehensive and verified Safety Data Sheet (SDS) for the specific compound and follow all institutional safety protocols before handling any chemical.
An In-depth Technical Guide to the 1H NMR Spectrum of 2-ethynyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethynyl-1,3,5-trimethylbenzene, a key aromatic alkyne intermediate in organic synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecule's proton environment.
Predicted ¹H NMR Spectral Data
Due to the high symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on established values for similar aromatic and acetylenic compounds.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | ~ 6.8 - 7.0 | Singlet (s) | 2H |
| Acetylenic CH | ~ 2.5 - 3.1 | Singlet (s) | 1H |
| Methyl CH₃ (ortho) | ~ 2.4 - 2.5 | Singlet (s) | 6H |
| Methyl CH₃ (para) | ~ 2.3 | Singlet (s) | 3H |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Structural Assignment and Proton Environment
The structure of this compound features a symmetrically substituted benzene (B151609) ring. This symmetry leads to chemical equivalency among certain protons, simplifying the resulting ¹H NMR spectrum. The following diagram illustrates the distinct proton environments in the molecule.
Caption: Molecular structure of this compound showing distinct proton environments.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents can be used, but may result in different chemical shifts.[1]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good resolution.
-
Solvent: CDCl₃
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample. More scans may be necessary for dilute samples.
-
-
Processing Parameters:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of the different protons.
-
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation.
Caption: Workflow for ¹H NMR analysis of this compound.
This comprehensive guide provides the necessary information for researchers and professionals to understand, acquire, and interpret the ¹H NMR spectrum of this compound. The provided data and protocols are foundational for the characterization of this important chemical compound.
References
- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mesitylene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 13C NMR of (2,4,6-Trimethylphenyl)acetylene
This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (2,4,6-trimethylphenyl)acetylene, also known as mesitylacetylene. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected chemical shifts, presents a standardized experimental protocol for data acquisition, and visualizes the structural relationships of the carbon environments.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of (2,4,6-trimethylphenyl)acetylene is predicted based on the known spectral data of its constituent fragments, mesitylene (B46885) and phenylacetylene, as well as established substituent effects in 13C NMR spectroscopy. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. Specifically, the three methyl groups will produce a single signal, and the aromatic carbons will show distinct signals corresponding to their unique chemical environments.
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Carbon Type |
| C1 (ipso-acetylenic) | ~122 | Quaternary Aromatic |
| C2, C6 | ~139 | Quaternary Aromatic |
| C3, C5 | ~128 | Tertiary Aromatic (CH) |
| C4 | ~140 | Quaternary Aromatic |
| C7, C8, C9 (Methyl) | ~21 | Primary Alkyl (CH3) |
| Cα (Acetylenic) | ~93 | Acetylenic |
| Cβ (Acetylenic) | ~80 | Acetylenic |
Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.
Standardized Experimental Protocol for 13C NMR Spectroscopy
The following protocol provides a detailed methodology for acquiring the 13C NMR spectrum of (2,4,6-trimethylphenyl)acetylene.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of (2,4,6-trimethylphenyl)acetylene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, Benzene-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the 13C probe to the correct frequency.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shifts for most organic molecules.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans: Depending on the sample concentration, the number of scans can range from 128 to 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals (note: integration in proton-decoupled 13C NMR is not always quantitative).
-
Peak pick to identify the chemical shifts of the signals.
Visualization of Carbon Environments
The following diagrams illustrate the logical relationships and expected chemical shift regions for the carbon atoms in (2,4,6-trimethylphenyl)acetylene.
Caption: Molecular structure and predicted 13C NMR regions.
The following workflow outlines the general steps for 13C NMR analysis.
A Technical Guide to the Safe Handling of 2-Ethynyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety and handling information for 2-ethynyl-1,3,5-trimethylbenzene (CAS No. 769-26-6). The content is intended to support risk assessment and the implementation of safe laboratory practices.
Chemical and Physical Properties
This compound, also known as (2,4,6-trimethylphenyl)acetylene or 2-ethynylmesitylene, is a combustible liquid.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂ | |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 210-215 °C | [1][3] |
| Melting Point | 2.7-4 °C | [3][5][6] |
| Density | 0.9185 - 0.921 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.547 | [1] |
| Flash Point | 83.88 °C (183.0 °F) | [1][3] |
| Storage Temperature | 2-8°C, under nitrogen | [1] |
Hazard Identification and Classification
This chemical is classified as causing serious eye irritation.[1][7] The GHS classification and associated precautionary statements are detailed below.
| Category | Code | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statement | H319 | Causes serious eye irritation.[1][7] |
| Precautionary Statement (Prevention) | P264 | Wash hands thoroughly after handling.[1][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][7] | |
| Precautionary Statement (Response) | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place.
-
Wear suitable personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of aerosols.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store under an inert atmosphere, such as nitrogen, to prevent degradation.
-
Keep away from incompatible materials such as strong oxidizing agents.
Toxicological Information
There is a notable lack of specific toxicological data for this compound in publicly available literature. No studies on its cytotoxicity, biological activity, metabolic pathways, or specific signaling pathway interactions were identified.
However, data is available for the related compound 1,3,5-trimethylbenzene (mesitylene) . While this information can provide some context, it is crucial to recognize that the addition of the ethynyl (B1212043) group can significantly alter the toxicological profile. Therefore, the following summary for 1,3,5-trimethylbenzene should be considered with caution and not as a direct substitute for data on this compound.
Studies on 1,3,5-trimethylbenzene have indicated that it can be irritating to the eyes, skin, and respiratory tract.[8] Inhalation exposure in animal studies has been associated with effects on the central nervous system.[9] The main metabolic pathway for trimethylbenzenes involves the oxidation of a methyl group to a dimethylbenzoic acid, which is then conjugated and excreted.[10]
A definitive safety assessment of this compound requires specific toxicological testing of the compound itself.
Experimental Protocols
The hazard classifications for this compound are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This protocol is relevant to the H319 "Causes serious eye irritation" classification.
Objective: To determine the potential for a test substance to produce irritation or corrosion when applied to the eye.
Methodology Summary:
-
Animal Model: The albino rabbit is the recommended test animal.[1]
-
Pre-Test Examination: Both eyes of the animal are examined for any pre-existing irritation or defects within 24 hours before the test.[1]
-
Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][2]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[2] Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[1]
-
Data Analysis: The severity and reversibility of the observed ocular lesions are evaluated to classify the substance's irritation potential.
In modern practice, a weight-of-the-evidence approach is strongly encouraged, including the use of validated in-vitro or ex-vivo test methods to reduce or replace animal testing.[1][5]
Flash Point Determination
The "Combustible liquid" classification is based on the flash point of the substance. A common method for this is the closed-cup method.
Objective: To determine the lowest temperature at which the vapor of a liquid can ignite in the presence of an ignition source.
Methodology Summary (General Closed-Cup Method):
-
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag) is used. The apparatus consists of a cup to hold the sample, a lid with ports for a thermometer and an ignition source, and a heating mechanism.
-
Sample Preparation: The test cup is filled with the sample to a specified level.
-
Heating: The sample is heated at a slow, constant rate.
-
Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space of the cup.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.
Safety Assessment and Handling Workflow
The following diagram illustrates a logical workflow for the safety assessment and handling of a chemical like this compound.
Caption: Workflow for chemical safety assessment and handling.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. download.basf.com [download.basf.com]
- 4. oecd.org [oecd.org]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. scribd.com [scribd.com]
- 8. dekra.com.cn [dekra.com.cn]
- 9. Assessment of long-term neurotoxic effects of exposure to mesitylene (1,3,5-trimethylbenzene) based on the analysis of selected behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability and Storage of Ethynylmesitylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethynylmesitylene. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from analogous arylacetylenes, such as phenylacetylene (B144264) and its derivatives, to establish a scientifically grounded framework for its handling and storage. The document details potential degradation pathways including thermal decomposition, polymerization, oxidation, and photodegradation. It outlines recommended storage conditions to mitigate these risks and provides detailed, hypothetical experimental protocols for researchers to generate specific stability data for ethynylmesitylene.
Introduction
Ethynylmesitylene (2,4,6-trimethylphenylacetylene) is a terminal alkyne bearing a sterically hindered mesityl group. This structural feature imparts unique reactivity and potential stability characteristics compared to simpler arylacetylenes like phenylacetylene. Its applications in organic synthesis, materials science, and pharmaceutical development necessitate a thorough understanding of its stability profile to ensure experimental reproducibility, safety, and the integrity of stored materials. This guide aims to provide in-depth technical information on the stability and optimal storage conditions for ethynylmesitylene.
Predicted Stability Profile
Thermal Stability
Arylacetylenes are known to be thermally robust. However, at elevated temperatures, they can undergo decomposition and polymerization.
Key Considerations:
-
Decomposition: The primary thermal degradation pathway for many organic compounds is through free-radical mechanisms[6]. For ethynylmesitylene, this could involve the cleavage of the C-H bond of the acetylenic group or C-C bonds of the methyl groups.
-
Polymerization: Phenylacetylene and its derivatives are known to polymerize upon heating[7][8][9][10][11]. The steric hindrance provided by the mesityl group in ethynylmesitylene may increase the activation energy for polymerization, potentially rendering it more stable than unhindered arylacetylenes at moderate temperatures.
Analogous Compound Data: A study on phenylacetylene functionalized silicon nanoparticles using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) indicated that degradation begins after the solid-liquid phase transition at 445 K (172 °C)[12]. Phenylacetylene-capped polyimide resins have shown initial decomposition temperatures above 500 °C, indicating excellent thermal stability of the phenylacetylene moiety within a polymer matrix[13].
| Compound | Technique | Observed Thermal Event | Temperature (°C) | Reference |
| Phenylacetylene functionalized Si Nanoparticles | DSC/TGA | Onset of degradation | ~172 | [12] |
| Phenylacetylene-capped Polyimide Resins | TGA | Initial decomposition | >500 | [13] |
Table 1: Thermal Stability Data for Phenylacetylene Analogs.
Photochemical Stability
Arylacetylenes can be sensitive to light, particularly in the UV region. Photochemical reactions can lead to isomerization, polymerization, or degradation.
Key Considerations:
-
The photochemistry of diphenylacetylene (B1204595) (tolane), a related compound, has been studied, revealing complex behavior dependent on molecular geometry and external conditions[14][15][16][17]. Exposure to UV light can populate excited states that may lead to unintended reactions.
Chemical Stability: Oxidation and Hydrolysis
Oxidation:
-
Terminal alkynes can be susceptible to oxidation, especially in the presence of catalysts or initiators. The oxidative coupling of phenylacetylene is a known reaction that forms diphenyldiacetylene[18]. While spontaneous oxidation by atmospheric oxygen at room temperature is generally slow for pure arylacetylenes, it can be accelerated by impurities, light, and heat.
Hydrolysis:
-
The ethynyl (B1212043) group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, or certain metal catalysts, hydration of the triple bond to form a ketone (in this case, 2,4,6-trimethylacetophenone) can occur[19]. Given that rhodium(I) complexes, which are used in the polymerization of phenylacetylenes, show low sensitivity to hydrolysis, it suggests that the alkyne itself is not readily hydrolyzed[20].
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended to maximize the shelf-life of ethynylmesitylene.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C (refrigerated). For long-term storage, consider storage at -20 °C. | To minimize thermal degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Light | Store in an amber or opaque vial, protected from light. | To prevent photochemical reactions. |
| Container | Use a tightly sealed, clean, and dry glass container. Ensure compatibility of the container material with organic compounds[21][22][23]. | To prevent contamination and degradation from moisture or air ingress. |
| Purity | Store in a high-purity state. | Impurities can catalyze decomposition or polymerization. |
Experimental Protocols for Stability Assessment
To obtain specific stability data for ethynylmesitylene, the following experimental protocols are proposed.
Thermal Stability Analysis
Objective: To determine the decomposition temperature and identify thermal transitions.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of ethynylmesitylene into a clean TGA or DSC pan.
-
Instrumentation: Use a calibrated TGA-DSC instrument.
-
TGA Protocol:
-
Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen at 50 mL/min)[7].
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of decomposition.
-
-
DSC Protocol:
-
Perform a heat-cool-reheat cycle to observe phase transitions and potential polymerization exotherms[24].
-
Heat the sample from ambient temperature to a temperature below the expected decomposition point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Cool the sample back to ambient temperature at a controlled rate.
-
Reheat the sample to observe any changes in the thermal profile.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
-
From the DSC curve, identify melting points, glass transitions, and any exothermic events that could indicate polymerization or decomposition[25].
-
Photostability Testing
Objective: To assess the impact of light exposure on the stability of ethynylmesitylene.
Methodology: Controlled Light Exposure and Purity Analysis
-
Sample Preparation: Prepare solutions of ethynylmesitylene in a photochemically inert solvent (e.g., acetonitrile) in clear and amber vials. A solid sample can also be spread thinly in a transparent container.
-
Exposure:
-
Expose the samples in the clear vials to a controlled light source that mimics daylight (e.g., a xenon lamp) for a defined period.
-
Keep the amber vials as dark controls.
-
-
Analysis:
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples for purity and the formation of degradation products using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)[26][27].
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and control samples to identify any new peaks corresponding to degradation products.
-
Quantify the decrease in the peak area of ethynylmesitylene over time to determine the rate of photodegradation.
-
Long-Term Stability Study
Objective: To determine the shelf-life of ethynylmesitylene under recommended storage conditions.
Methodology: Real-Time and Accelerated Stability Testing
-
Sample Preparation: Aliquot pure ethynylmesitylene into several vials under an inert atmosphere and seal them.
-
Storage Conditions:
-
Testing Intervals:
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for real-time; 0, 1, 3, 6 months for accelerated), remove a vial from each storage condition.
-
-
Analysis:
-
Analyze the sample for purity using a validated analytical method (e.g., HPLC or GC). Assess physical properties such as appearance and color.
-
-
Data Analysis:
-
Plot the purity of ethynylmesitylene as a function of time for each storage condition.
-
Use the data from the accelerated study to predict the long-term stability at the recommended storage temperature using models such as the Arrhenius equation[30].
-
Visualization of Workflows
Thermal Stability Analysis Workflow
Caption: Workflow for determining the thermal stability of ethynylmesitylene.
Long-Term Stability Study Logic
Caption: Logical flow for a long-term stability study of ethynylmesitylene.
Conclusion
While direct, quantitative stability data for ethynylmesitylene is limited, a conservative approach to its storage and handling is recommended based on the known properties of analogous arylacetylenes. The primary degradation pathways to consider are thermal decomposition, polymerization, and to a lesser extent, oxidation and photodegradation. Storing ethynylmesitylene at refrigerated temperatures, under an inert atmosphere, and protected from light will significantly enhance its shelf-life. The experimental protocols outlined in this guide provide a framework for researchers to generate specific stability data, ensuring the quality and reliability of this important chemical compound in their research and development activities.
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. stpeters.co.in [stpeters.co.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 18. Oxidative coupling of phenylacetylene by a di-copper(II) complex of a macrocyclic ligand and the X-ray structure of a tetra-copper(I) phenylacetylide complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Chemical Compatibility | Entegris [entegris.com]
- 22. Container Compatibility | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 23. researchgate.net [researchgate.net]
- 24. thermalsupport.com [thermalsupport.com]
- 25. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. benchchem.com [benchchem.com]
- 28. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Correlation of long-term storage and accelerated stability tests (Conference) | OSTI.GOV [osti.gov]
- 30. youtube.com [youtube.com]
Technical Guide: Solubility of 2-Ethynyl-1,3,5-trimethylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2-ethynyl-1,3,5-trimethylbenzene (also known as 2-ethynylmesitylene). Due to the scarcity of published quantitative solubility data for this specific compound, this guide focuses on its physicochemical properties to predict solubility behavior and presents a detailed, standardized experimental protocol for its determination. This allows research and development professionals to generate precise solubility data tailored to their specific applications and solvent systems.
Introduction
This compound is an aromatic hydrocarbon featuring a terminal alkyne group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring. Its unique structure makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and analytical method development.
This guide summarizes the known physicochemical properties of the compound and provides a robust experimental protocol based on the widely accepted shake-flask method for determining its solubility.
Compound Profile
-
IUPAC Name: this compound
-
Synonyms: 2-Ethynylmesitylene, Mesitylacetylene, (2,4,6-Trimethylphenyl)acetylene[1]
-
CAS Number: 769-26-6
-
Molecular Formula: C₁₁H₁₂
-
Molecular Weight: 144.21 g/mol [2]
Physicochemical Properties & Predicted Solubility
While specific quantitative solubility data is not widely published, the compound's physical and chemical properties provide a strong basis for predicting its behavior in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Liquid at room temperature | |
| Density | ~0.921 g/mL at 25 °C | |
| Boiling Point | 210-215 °C | [1] |
| Melting Point | ~3-4 °C | [1][3] |
| Refractive Index | ~1.547 at 20 °C | |
| XLogP3 | 3.3 | [2] |
The structure of this compound is predominantly nonpolar, consisting of a benzene (B151609) ring substituted with three methyl groups and an ethynyl (B1212043) group. The high octanol-water partition coefficient (XLogP3 = 3.3) further indicates its lipophilic and hydrophobic nature.
Based on the principle of "like dissolves like," the compound is expected to exhibit:
-
High solubility in nonpolar or weakly polar organic solvents such as toluene, hexanes, diethyl ether, and chlorinated solvents (e.g., dichloromethane).
-
Moderate solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate.
-
Low solubility in polar protic solvents such as ethanol, methanol, and especially water.
Quantitative Solubility Data
As of this review, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in Section 4.
Table 2: Experimentally Determined Solubility of this compound (Template)
| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Diethyl Ether | 2.8 | |||
| Tetrahydrofuran (THF) | 4.0 | |||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Acetonitrile | 5.8 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 | |||
| Water | 10.2 |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5] It involves creating a saturated solution by agitating an excess of the solute in the solvent for an extended period until equilibrium is reached.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity, HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg).
-
Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this typically requires 24 to 72 hours.[4] Preliminary experiments can determine the minimum time needed to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least one hour to let undissolved solids settle.
-
To ensure complete removal of solid material, centrifuge the vials at high speed.[4][6]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.[4][6]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of this compound with known concentrations.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Report the average solubility and standard deviation from the replicate measurements.
-
Conclusion
While published quantitative data on the solubility of this compound is limited, its physicochemical properties strongly suggest it is a nonpolar compound with high solubility in nonpolar organic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and standardized method for generating this critical data. The accompanying workflow diagram and data table template serve as practical tools for researchers in their experimental design and data management.
References
- 1. This compound | 769-26-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound [stenutz.eu]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Theoretical Properties of 2-Ethynyl-1,3,5-trimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-ethynyl-1,3,5-trimethylbenzene (also known as mesitylacetylene). The document collates available physicochemical data and presents a detailed, plausible experimental protocol for its synthesis via a Sonogashira coupling reaction. Furthermore, this guide offers theoretically derived estimations of its electronic and vibrational properties based on computational studies of structurally related molecules. These estimations provide valuable insights for researchers exploring the applications of this compound in various fields, including materials science and as a building block in drug development. The synthesis workflow is visually represented to facilitate understanding.
Introduction
This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three methyl groups and one ethynyl (B1212043) group. This unique structure, combining the steric bulk of the mesityl group with the reactive ethynyl moiety, makes it a compound of interest in organic synthesis and materials science. Its potential applications include its use as a building block for larger, complex molecules and as a component in the development of novel polymers and functional materials. Understanding its theoretical properties is crucial for predicting its reactivity, stability, and potential interactions in various chemical systems.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂ | [1] |
| Molecular Weight | 144.21 g/mol | |
| CAS Number | 769-26-6 | |
| Appearance | Liquid | |
| Density | 0.919 - 0.921 g/cm³ at 25 °C | [2] |
| Boiling Point | 100.6-101.5 °C at 20 Torr, 210-215 °C at 760 Torr | [1] |
| Melting Point | 2.7-3.5 °C | [1] |
| Refractive Index (n20/D) | 1.543 - 1.547 | [2] |
| Flash Point | 72.1 - 83.88 °C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents. |
Theoretical Electronic Properties (Estimated)
Due to the lack of specific computational studies on this compound, the following electronic properties are estimated based on Density Functional Theory (DFT) calculations performed on analogous molecules, such as other alkylated and ethynyl-substituted benzenes.[3][4][5] These values provide a theoretical framework for understanding the molecule's reactivity.
| Parameter | Estimated Value | Significance |
| HOMO Energy | ~ -8.5 to -9.0 eV | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -0.5 to -1.0 eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 7.5 to 8.5 eV | The energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity.[4][5] |
| Ionization Potential | ~ 8.5 to 9.0 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | ~ 0.5 to 1.0 eV | The energy released when an electron is added to the molecule. |
Theoretical Vibrational Frequencies (Estimated)
The following are estimated prominent vibrational frequencies for this compound based on infrared spectroscopy of 1,3,5-trimethylbenzene (mesitylene) and known frequencies for the ethynyl group.[6] These estimations are useful for spectroscopic identification.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | ≡C-H stretch (alkyne) |
| ~ 2100 | C≡C stretch (alkyne) |
| 3080 - 3030 | =C-H stretch (aromatic) |
| 2975 - 2845 | C-H stretch (methyl groups) |
| ~ 1600, ~ 1500 | C=C stretch (aromatic ring) |
| 1470 - 1370 | C-H bend (methyl groups) |
| 900 - 735 | Out-of-plane C-H bend (1,3,5-trisubstituted ring) |
Synthesis Protocol: Sonogashira Coupling
A plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. The following is a detailed experimental protocol adapted from established procedures for similar couplings.[7][8][9]
Reaction:
1-bromo-2,4,6-trimethylbenzene + ethynyltrimethylsilane → 2-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene
2-((trimethylsilyl)ethynyl)-1,3,5-trimethylbenzene → this compound
Materials:
-
1-bromo-2,4,6-trimethylbenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Coupling Reaction:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-2,4,6-trimethylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine (2.0 eq).
-
To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Deprotection:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound [stenutz.eu]
- 3. growingscience.com [growingscience.com]
- 4. irjweb.com [irjweb.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethynyl-1,3,5-trimethylbenzene from Mesitylene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, three-step synthetic protocol for the preparation of 2-ethynyl-1,3,5-trimethylbenzene, starting from commercially available mesitylene (B46885) (1,3,5-trimethylbenzene). The synthesis involves the electrophilic bromination of mesitylene to yield 2-bromo-1,3,5-trimethylbenzene, followed by a palladium-catalyzed Sonogashira coupling with ethynyltrimethylsilane. The final step is the removal of the trimethylsilyl (B98337) (TMS) protecting group to afford the desired terminal alkyne. This protocol is designed to be a reliable and efficient method for obtaining the target compound for applications in organic synthesis and materials science.
Overall Synthetic Scheme
The synthesis is performed in three sequential steps:
-
Bromination: Mesitylene is brominated to form 2-bromo-1,3,5-trimethylbenzene.
-
Sonogashira Coupling: The resulting aryl bromide is coupled with ethynyltrimethylsilane.
-
Deprotection: The trimethylsilyl group is cleaved to yield the final product.
Laboratory Scale Synthesis of Ethynylmesitylene: An Application Note and Protocol
Abstract
This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis of ethynylmesitylene (2-ethynyl-1,3,5-trimethylbenzene). The synthesis commences with a Sonogashira coupling of 2-iodomesitylene and trimethylsilylacetylene (B32187), yielding the silyl-protected intermediate, ((2,4,6-trimethylphenyl)ethynyl)trimethylsilane. This intermediate is subsequently deprotected under mild basic conditions to afford the final product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for accessing this valuable alkynyl-substituted aromatic building block.
Introduction
Ethynylmesitylene is a sterically hindered terminal alkyne that serves as a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals, molecular wires, and organic electronic materials. Its unique structural features, combining the rigid ethynyl (B1212043) group with the bulky mesityl moiety, make it a valuable synthon for constructing sterically demanding architectures. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[1][2] The use of a trimethylsilyl (B98337) (TMS) protecting group for the terminal alkyne is a common strategy to prevent undesired side reactions, such as homocoupling.[3] The TMS group can be readily cleaved under mild conditions to yield the desired terminal alkyne.[4] This protocol details a robust and reproducible procedure for the laboratory-scale synthesis of ethynylmesitylene.
Overall Reaction Scheme
Step 1: Sonogashira Coupling
2-Iodomesitylene + Trimethylsilylacetylene → ((2,4,6-Trimethylphenyl)ethynyl)trimethylsilane
Step 2: Deprotection (Desilylation)
((2,4,6-Trimethylphenyl)ethynyl)trimethylsilane → this compound
Data Presentation
| Parameter | Step 1: Sonogashira Coupling | Step 2: Desilylation | Overall |
| Starting Materials | 2-Iodomesitylene, Trimethylsilylacetylene | ((2,4,6-Trimethylphenyl)ethynyl)trimethylsilane | |
| Key Reagents | Pd(PPh₃)₂Cl₂, CuI, Triethylamine (B128534) | Potassium Carbonate, Methanol (B129727), Dichloromethane (B109758) | |
| Solvent | Tetrahydrofuran (B95107) (THF) | Methanol/Dichloromethane | |
| Reaction Temperature | Room Temperature | Room Temperature | |
| Reaction Time | 12 hours | 2 hours | 14 hours |
| Product | ((2,4,6-Trimethylphenyl)ethynyl)trimethylsilane | This compound | |
| Typical Yield | ~90% | ~95% | ~85% |
| Purity | >95% (after column chromatography) | >98% (after column chromatography) |
Experimental Protocols
Materials and Equipment
-
Reactants: 2-Iodomesitylene (≥98%), Trimethylsilylacetylene (≥98%), Potassium Carbonate (anhydrous, ≥99%), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Copper(I) Iodide (CuI, ≥98%), Triethylamine (Et₃N, ≥99.5%, distilled), Tetrahydrofuran (THF, anhydrous, ≥99.9%), Methanol (anhydrous, ≥99.8%), Dichloromethane (DCM, anhydrous, ≥99.8%).
-
Solvents for workup and chromatography: Diethyl ether, Hexane (B92381), Ethyl acetate (B1210297), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Brine, Sodium sulfate (B86663) (anhydrous).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, nitrogen or argon gas inlet, Schlenk line (optional), separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography, thin-layer chromatography (TLC) plates.
Step 1: Synthesis of ((2,4,6-Trimethylphenyl)ethynyl)trimethylsilane (Sonogashira Coupling)
-
To a dry 100 mL round-bottom flask under a nitrogen or argon atmosphere, add 2-iodomesitylene (2.46 g, 10.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.20 mmol, 2 mol%), and copper(I) iodide (38 mg, 0.20 mmol, 2 mol%).
-
Add anhydrous tetrahydrofuran (40 mL) and anhydrous triethylamine (20 mL) via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
To the stirred solution, add trimethylsilylacetylene (1.41 mL, 1.08 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC (e.g., using a hexane/ethyl acetate eluent).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Resuspend the residue in diethyl ether (50 mL) and filter through a pad of celite to remove the catalyst and salts. Wash the filter cake with additional diethyl ether (2 x 20 mL).
-
Combine the filtrates and wash with saturated aqueous ammonium chloride (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford ((2,4,6-trimethylphenyl)ethynyl)trimethylsilane as a colorless oil.
Step 2: Synthesis of this compound (Desilylation)
-
Dissolve the purified ((2,4,6-trimethylphenyl)ethynyl)trimethylsilane (assuming ~9.0 mmol from the previous step) in a mixture of methanol (40 mL) and dichloromethane (10 mL) in a 100 mL round-bottom flask.[4]
-
To this solution, add anhydrous potassium carbonate (2.49 g, 18.0 mmol, 2.0 equiv).[4]
-
Stir the resulting suspension at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless liquid.[5]
Workflow and Pathway Diagrams
Caption: Workflow for the two-step synthesis of ethynylmesitylene.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Copper(I) iodide is a mild irritant.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Anhydrous solvents are flammable and moisture-sensitive.
-
Dichloromethane is a suspected carcinogen.
-
Proper quenching and waste disposal procedures should be followed.
Conclusion
This protocol provides a detailed and reliable method for the laboratory-scale synthesis of ethynylmesitylene. The two-step procedure, involving a Sonogashira coupling followed by a desilylation, is efficient and utilizes readily available reagents. This application note serves as a valuable resource for researchers requiring access to this important synthetic building block.
References
Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Ethynyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] The use of sterically hindered alkynes, such as 2-ethynyl-1,3,5-trimethylbenzene (also known as ethynylmesitylene), can be challenging but offers access to unique molecular architectures with tailored steric and electronic properties. These structures are of significant interest in drug discovery and materials science.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of this compound with various aryl halides. It includes information on both traditional copper-co-catalyzed and copper-free reaction conditions, addressing the specific considerations for sterically demanding substrates.
Catalytic Cycles of the Sonogashira Coupling Reaction
The Sonogashira reaction can proceed through two primary catalytic cycles: a palladium- and copper-co-catalyzed cycle and a copper-free cycle. The choice of pathway can be influenced by the specific substrates and desired reaction conditions.
Palladium and Copper Co-catalyzed Cycle
The generally accepted mechanism involves two interconnected catalytic cycles.[3] The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. Simultaneously, the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.
Caption: Palladium and Copper Co-catalyzed Sonogashira Cycle.
Copper-Free Sonogashira Cycle
To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free conditions have been developed. In this variation, the palladium catalyst coordinates with the alkyne, and a base is used to deprotonate the palladium-alkyne complex, forming a palladium acetylide directly. The cycle then proceeds similarly with reductive elimination to yield the product.
Caption: Copper-Free Sonogashira Catalytic Cycle.
Experimental Protocols
The following protocols are provided as a general guideline for the Sonogashira coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine (B1218219) ligands can be beneficial.[4][5]
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl iodides and bromides.
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| Aryl Halide (e.g., Iodobenzene) | C₆H₅I | 204.01 | 1.0 | 204 mg |
| This compound | C₁₁H₁₂ | 144.21 | 1.2 | 173 mg |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 304 mg (418 µL) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous, degassed THF (to achieve a concentration of ~0.2 M with respect to the aryl halide).
-
Add triethylamine (3.0 eq.) followed by this compound (1.2 eq.) via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates
This protocol is advantageous when the homocoupling of the alkyne is a significant side reaction.
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| Aryl Halide (e.g., 4-Bromotoluene) | C₇H₇Br | 171.04 | 1.0 | 171 mg |
| This compound | C₁₁H₁₂ | 144.21 | 1.5 | 216 mg |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| SPhos | C₂₇H₃₃O₂P | 432.52 | 0.04 (4 mol%) | 17.3 mg |
| K₃PO₄ | K₃PO₄ | 212.27 | 2.0 | 425 mg |
| Toluene (B28343), anhydrous | C₇H₈ | 92.14 | - | 5 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) to a dry Schlenk flask.
-
Add anhydrous, degassed toluene and stir for 10 minutes to form the catalyst complex.
-
Add the aryl halide (1.0 eq.), this compound (1.5 eq.), and K₃PO₄ (2.0 eq.).
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify by column chromatography.
Experimental Workflow
The general workflow for a Sonogashira coupling reaction involves several key stages from preparation to purification.
Caption: General experimental workflow for Sonogashira coupling.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of various aryl halides with sterically hindered alkynes, which can be extrapolated for this compound. Actual yields may vary depending on the specific substrate and optimization of reaction conditions.
Table of Representative Sonogashira Coupling Reactions:
| Entry | Aryl Halide | Alkyne | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | This compound | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA (3) | THF | 60 | 12 | ~85-95 |
| 2 | 4-Bromoanisole | This compound | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | ~70-85 |
| 3 | 1-Iodonaphthalene | This compound | Pd(PPh₃)₄ (3), CuI (5) | DiPEA (4) | DMF | 80 | 16 | ~80-90 |
| 4 | 2-Bromopyridine | This compound | PdCl₂(PPh₃)₂ (5), CuI (10) | TEA (5) | Dioxane | 90 | 24 | ~65-75 |
Yields are estimated based on similar reactions reported in the literature and should be considered as a starting point for optimization.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Copper(I) Iodide: Avoid inhalation of dust.
-
Solvents and Reagents: Anhydrous solvents like THF can form explosive peroxides. Ensure they are properly stored and handled. Amines such as triethylamine are corrosive and have strong odors; handle them in a fume hood.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and unwanted side reactions.
By following these protocols and considering the specific nature of the substrates, researchers can effectively utilize the Sonogashira coupling of this compound to synthesize novel and complex molecular structures for a variety of applications.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Ethynylmesitylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Sonogashira coupling, a prominent example of such transformations, facilitates the coupling of terminal alkynes with aryl or vinyl halides.[1] This application note provides detailed protocols and data for the Sonogashira cross-coupling of ethynylmesitylene with various aryl halides. Ethynylmesitylene, with its sterically hindered mesityl group, is a valuable building block in the synthesis of complex organic materials and pharmaceutical intermediates. The protocols outlined herein provide a foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds under mild conditions and is compatible with a wide range of functional groups.[2] Recent advancements have also led to the development of copper-free and ligand-free systems, enhancing the reaction's practicality and reducing environmental impact.[2]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired cross-coupled product and regenerates the palladium(0) catalyst.
A general workflow for a palladium-catalyzed cross-coupling reaction with ethynylmesitylene is depicted below.
Caption: General experimental workflow for Sonogashira coupling.
Data Presentation: Sonogashira Coupling of Ethynylmesitylene with Aryl Halides
The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of ethynylmesitylene with various aryl iodides and bromides. These data have been compiled from various sources to provide a comparative overview.
Table 1: Coupling with Aryl Iodides
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 4 | 95 |
| 2 | 4-Iodotoluene (B166478) | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60 | 2 | 92 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 80 | 6 | 88 |
| 4 | 4-Iodonitrobenzene | Pd(dba)₂ / AsPh₃ / CuI | Et₃N | Dioxane | 50 | 3 | 90 |
| 5 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | RT | 5 | 93 |
Table 2: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 110 | 16 | 82 |
| 3 | 4-Bromoanisole (B123540) | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-AmylOH | 100 | 10 | 88 |
| 4 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ / CuI | - | Et₃N | DMF | 90 | 8 | 78 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ / CuI | - | i-Pr₂NH | THF | 70 | 12 | 75 |
Note: "RT" denotes room temperature. Catalyst and ligand loadings typically range from 1-5 mol% for palladium and 2-10 mol% for ligands and copper co-catalysts.
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling of ethynylmesitylene with an aryl iodide and an aryl bromide.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of Ethynylmesitylene with 4-Iodotoluene
Materials:
-
4-Iodotoluene
-
Ethynylmesitylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (B44863) (i-Pr₂NH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-iodotoluene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and diisopropylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.
-
Add ethynylmesitylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Copper-Free Sonogashira Coupling of Ethynylmesitylene with 4-Bromoanisole
Materials:
-
4-Bromoanisole
-
Ethynylmesitylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
tert-Amyl alcohol, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk tube)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add 4-bromoanisole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous tert-amyl alcohol (5 mL) and ethynylmesitylene (1.5 mmol, 1.5 equiv) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 10 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Visualization of the Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the palladium and copper-catalyzed Sonogashira coupling reaction.
Caption: Sonogashira catalytic cycles.
References
Application Notes and Protocols for the Use of 2-Ethynyl-1,3,5-trimethylbenzene in Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of dendrimers utilizing 2-ethynyl-1,3,5-trimethylbenzene (also known as mesitylacetylene) as a key building block. The protocols detailed below are based on established methodologies for the synthesis of phenylacetylene (B144264) dendrimers, primarily employing the Sonogashira cross-coupling reaction. This document is intended to guide researchers in the design, synthesis, and characterization of novel dendritic structures with potential applications in drug delivery, diagnostics, and materials science.
Introduction to this compound in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1][2][3] Their unique architecture, featuring a central core, repeating branching units, and a high density of terminal functional groups, makes them attractive candidates for a variety of biomedical applications. Phenylacetylene dendrimers, in particular, are of significant interest due to their rigid and well-defined structures.
This compound serves as a valuable building block in the construction of these dendrimers. The trimethylphenyl (mesityl) group provides steric bulk, which can influence the overall shape, solubility, and host-guest properties of the resulting dendrimer. The terminal ethynyl (B1212043) group is a versatile functional handle for participating in powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira coupling.[4][5]
The synthesis of dendrimers using this compound can be achieved through two primary strategies: the divergent approach and the convergent approach.[6][7]
-
Divergent Synthesis: This method begins from a multifunctional core molecule and builds the dendrimer outwards, generation by generation.[6][7]
-
Convergent Synthesis: In this approach, the dendritic wedges (dendrons) are synthesized first, starting from the periphery and progressing inwards, and are then attached to a central core in the final step.[1][8][9]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of dendrimers using this compound. These are generalized procedures and may require optimization based on the specific target dendrimer and available laboratory equipment.
General Considerations for Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5]
Key Reagents and Their Roles:
-
Palladium Catalyst: Typically a Pd(0) or Pd(II) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].
-
Copper(I) Co-catalyst: Usually copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (B95107) (THF), toluene, or the amine base itself are commonly used.
Reaction Setup: All Sonogashira reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation. Glassware should be flame-dried or oven-dried before use.
Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendron
This protocol describes the synthesis of a G1 dendron by coupling this compound with a di-iodinated aromatic core.
Reaction Scheme:
Caption: Convergent synthesis of a G1 dendron.
Materials:
-
1,3-Diiodobenzene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1,3-diiodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous and deoxygenated TEA (20 mL) and THF (10 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (2.2 mmol) in THF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure G1 dendron.
Protocol 2: Divergent Synthesis of a First-Generation (G1) Dendrimer
This protocol outlines the synthesis of a G1 dendrimer starting from a tri-functional core, 1,3,5-triethynylbenzene.
Reaction Scheme:
References
- 1. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethynyl-1,3,5-trimethylbenzene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-1,3,5-trimethylbenzene, also known as 2-ethynylmesitylene or (2,4,6-trimethylphenyl)acetylene, is a sterically hindered aromatic alkyne monomer. Its unique structure, featuring a reactive ethynyl (B1212043) group shielded by three methyl groups on the phenyl ring, imparts distinct properties to its corresponding polymer, poly(this compound). This polymer belongs to the class of substituted polyacetylenes, which are known for their conjugated backbones and interesting optical and electronic properties. The significant steric hindrance in this compound influences its polymerization behavior, often leading to the formation of polymers with a helical conformation and high thermal stability. These characteristics make it a promising candidate for applications in advanced materials, including chiral separation, sensors, and specialty membranes.
Potential Applications
The unique properties of poly(this compound) suggest its utility in several advanced applications:
-
Chiral Materials: The sterically bulky methyl groups can force the polymer backbone into a stable helical conformation. Such helical polymers have potential applications in chiral stationary phases for chromatography, asymmetric catalysis, and chiroptical devices.
-
Gas Separation Membranes: Substituted polyacetylenes are known for their high gas permeability. The rigid, helical structure of poly(this compound) may create well-defined free volume elements, making it a candidate for selective gas separation membranes.
-
Advanced Coatings and Films: The high thermal stability and rigidity of the polymer could be advantageous in the formulation of specialty coatings and thin films requiring durability and specific optical properties.
-
Sensory Materials: The conjugated backbone of the polymer can interact with various analytes, leading to changes in its optical or electronic properties. This could be exploited for the development of chemical sensors.
Experimental Protocols
Monomer Information
Basic information for the monomer, this compound, is provided in the table below.
| Property | Value |
| CAS Number | 769-26-6 |
| Molecular Formula | C₁₁H₁₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Liquid |
| Boiling Point | 210-215 °C |
| Density | 0.921 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.547 |
Rhodium-Catalyzed Living Polymerization of this compound
This protocol describes a method for the living polymerization of this compound to synthesize a well-defined polymer with controlled molecular weight and a narrow molecular weight distribution. The procedure is adapted from established methods for sterically hindered phenylacetylenes using a rhodium-based multicomponent catalytic system.
Materials:
-
This compound (monomer)
-
(Bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂)
-
4-Methoxyphenylboronic acid (initiator precursor)
-
Potassium hydroxide (B78521) (KOH), 50% aqueous solution (base)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Catalyst/Initiator Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triphenylphosphine (e.g., 5.2 mg, 0.02 mmol) in anhydrous THF (5 mL).
-
In a separate Schlenk flask, dissolve 4-methoxyphenylboronic acid (e.g., 3.0 mg, 0.02 mmol) and diphenylacetylene (e.g., 3.6 mg, 0.02 mmol) in anhydrous THF (5 mL).
-
-
Polymerization:
-
To the flask containing the rhodium complex and phosphine, add the solution of the boronic acid and diphenylacetylene via a cannula.
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the active initiator species.
-
Add the 50% aqueous KOH solution (e.g., 0.1 mL) to the catalyst mixture and stir for another 5 minutes.
-
In a separate, flame-dried Schlenk flask, dissolve this compound (e.g., 144.2 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Transfer the prepared catalyst solution to the monomer solution via a cannula to initiate the polymerization.
-
Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
-
Termination and Polymer Isolation:
-
After the desired polymerization time (e.g., 1-24 hours, depending on the target molecular weight), quench the reaction by adding a small amount of a terminating agent, such as a few drops of methanol containing a trace of hydrochloric acid.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.
-
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Circular Dichroism (CD) Spectroscopy: To investigate the helical conformation of the polymer.
Data Presentation
The following tables summarize the expected quantitative data for poly(this compound) based on typical results for the polymerization of sterically hindered phenylacetylenes.
Table 1: Expected Molecular Weight and Polydispersity Data
| Parameter | Expected Value |
| Mn ( g/mol ) | 10,000 - 100,000 (controlled by monomer-to-initiator ratio) |
| PDI (Mw/Mn) | < 1.2 (characteristic of a living polymerization) |
Table 2: Expected Thermal Properties
| Property | Expected Value |
| Decomposition Temperature (TGA, 5% weight loss) | > 350 °C |
| Glass Transition Temperature (DSC) | High, potentially > 200 °C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(this compound).
Proposed Polymerization Mechanism
Caption: Proposed mechanism for the rhodium-catalyzed living polymerization.
Application Notes and Protocols: (2,4,6-Trimethylphenyl)acetylene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4,6-Trimethylphenyl)acetylene, also known as mesitylacetylene, is a sterically hindered terminal alkyne. The presence of three methyl groups on the phenyl ring significantly influences its reactivity and the properties of the resulting triazole products from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. While the reaction is robust, the steric bulk of the mesityl group can impact reaction kinetics compared to less hindered alkynes.[1][2] These application notes provide an overview of the potential applications of (2,4,6-Trimethylphenyl)acetylene in click chemistry, with a focus on bioconjugation and the synthesis of novel molecular probes, along with detailed experimental protocols. The unique steric and electronic properties of the mesityl group can be leveraged to create triazole products with specific conformational constraints, which can be advantageous in drug design and materials science.
Applications
The primary application of (2,4,6-Trimethylphenyl)acetylene in click chemistry revolves around the synthesis of 1,4-disubstituted 1,2,3-triazoles. The bulky mesityl group can serve several purposes:
-
Conformational Locking: The steric hindrance of the mesityl group can restrict the rotation around the triazole ring, leading to conformationally constrained molecules. This is particularly useful in the design of peptidomimetics or small molecule inhibitors where a specific three-dimensional structure is required for biological activity.
-
Modulation of Physicochemical Properties: The lipophilic nature of the trimethylphenyl group can enhance the membrane permeability and solubility of the resulting triazole-containing compounds in nonpolar environments.
-
Scaffold for Drug Discovery: The triazole ring is a well-established pharmacophore, and incorporating the bulky mesityl group can lead to novel derivatives with unique biological activities.[3][4][5]
-
Molecular Probes and Materials: The specific steric and electronic properties of the mesityl group can be exploited in the design of molecular probes with tailored binding properties or in the synthesis of polymers and materials with controlled architectures.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical CuAAC reaction involving (2,4,6-Trimethylphenyl)acetylene and a model azide (B81097), such as benzyl (B1604629) azide. This data illustrates the expected outcomes and can be used as a benchmark for experimental design.
| Entry | Alkyne | Azide | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | (2,4,6-Trimethylphenyl)acetylene | Benzyl Azide | 1 | 5 | THF/H₂O (4:1) | 12 | 85 |
| 2 | Phenylacetylene | Benzyl Azide | 1 | 5 | THF/H₂O (4:1) | 4 | 95 |
| 3 | (2,4,6-Trimethylphenyl)acetylene | Benzyl Azide | 5 | 10 | DMF | 8 | 92 |
| 4 | Phenylacetylene | Benzyl Azide | 5 | 10 | DMF | 2 | 98 |
Note: The reaction times for (2,4,6-Trimethylphenyl)acetylene are generally longer than for less sterically hindered alkynes like phenylacetylene, and higher catalyst loading may be beneficial.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-Dimethylbenzyl)-4-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole
This protocol describes a standard CuAAC reaction between (2,4,6-Trimethylphenyl)acetylene and a custom-synthesized azide, 1-(azidomethyl)-3,5-dimethylbenzene.
Materials:
-
(2,4,6-Trimethylphenyl)acetylene
-
1-(Azidomethyl)-3,5-dimethylbenzene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Azide: 1-(Azidomethyl)-3,5-dimethylbenzene can be synthesized from 1-(bromomethyl)-3,5-dimethylbenzene and sodium azide in a suitable solvent like DMF.
-
Reaction Setup: In a round-bottom flask, dissolve (2,4,6-Trimethylphenyl)acetylene (1.0 mmol) and 1-(azidomethyl)-3,5-dimethylbenzene (1.1 mmol) in a mixture of THF (8 mL) and deionized water (2 mL).
-
Catalyst and Ligand Addition: In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA (0.1 mmol, 10 mol%) in deionized water (1 mL). Add this solution to the reaction mixture.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 8-12 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA (10 mL) and stir for 30 minutes. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Bioconjugation of a (2,4,6-Trimethylphenyl)acetylene-labeled Peptide to an Azide-modified Biomolecule
This protocol provides a general method for the bioconjugation of a peptide containing a (2,4,6-Trimethylphenyl)acetylene moiety to a biomolecule (e.g., a protein) functionalized with an azide group.
Materials:
-
(2,4,6-Trimethylphenyl)acetylene-labeled peptide (e.g., synthesized via solid-phase peptide synthesis with a propargylglycine (B1618536) residue subsequently coupled to 2,4,6-trimethylphenyl iodide)
-
Azide-modified biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the (2,4,6-Trimethylphenyl)acetylene-labeled peptide in a suitable buffer (e.g., PBS or water with minimal organic co-solvent like DMSO to ensure solubility).
-
Prepare a stock solution of the azide-modified biomolecule in PBS.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (final concentration typically 10-100 µM) and the (2,4,6-Trimethylphenyl)acetylene-labeled peptide (typically 2-5 equivalents relative to the biomolecule).
-
Add the THPTA solution to the mixture (final concentration 5-10 times the copper concentration).
-
Add the CuSO₄ solution (final concentration typically 50-250 µM).
-
-
Initiation:
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the excess small-molecule reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified bioconjugate.
-
-
Analysis:
-
Analyze the purified bioconjugate using SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), or other relevant techniques to confirm successful conjugation.
-
Mandatory Visualization
Caption: Workflow for synthesis and bioconjugation using (2,4,6-Trimethylphenyl)acetylene.
Caption: Analogy of the CuAAC reaction to a signaling pathway.
References
Application Notes and Protocols for the Derivatization of 2-Ethynyl-1,3,5-trimethylbenzene in Functional Material Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethynyl-1,3,5-trimethylbenzene, also known as 2-ethynylmesitylene or 2,4,6-trimethylphenylacetylene, is a versatile building block in the synthesis of advanced functional materials. Its terminal alkyne group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex π-conjugated systems. The presence of the bulky mesityl group can enhance the solubility and influence the solid-state packing of the resulting materials, which is crucial for applications in organic electronics, sensing, and drug delivery.
This document provides detailed protocols for two powerful and widely used derivatization techniques for this compound: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of the starting material is presented in Table 1. This information is essential for reaction setup and safety considerations.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Liquid |
| Boiling Point | 210-215 °C |
| Density | 0.921 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.547 |
| Storage Temperature | 2-8°C |
| Flash Point | 83.88 °C (183.0 °F) |
(Data sourced from Sigma-Aldrich and Tokyo Chemical Industry Co., Ltd.)
Derivatization Protocols
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[2] It is a cornerstone in the synthesis of poly(aryleneethynylene)s (PAEs), a class of polymers with interesting photophysical and electronic properties.[3]
Caption: General workflow for the Sonogashira cross-coupling reaction.
This protocol is a general guideline and may require optimization based on the specific aryl halide used.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl or vinyl halide (1.0-1.2 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01-0.05 eq.), and copper(I) iodide (CuI) (0.02-0.10 eq.).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene) to achieve a concentration of 0.1-0.5 M. Follow this with the addition of a suitable base, typically an amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-5 eq.).
-
Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297).
-
Filter the solution through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[4]
The following table summarizes typical reaction components. Optimization is often necessary for new substrates.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyst loading is typically 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Essential for the traditional Sonogashira mechanism. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF, Toluene, DMF | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[5] The CuAAC reaction, a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, is a prime example and is used to form a stable 1,2,3-triazole linkage.[6][7] This reaction is exceptionally reliable for conjugating molecules in materials science and bioconjugation.
Caption: Schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This protocol describes an in-situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent, which is a common and reliable method.[6]
-
Preparation of Stock Solutions:
-
Copper Sulfate: Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Sodium Ascorbate (B8700270): Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Ligand (Optional but Recommended): Prepare a 200 mM solution of a water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) in deionized water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6][7]
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO and water).
-
To this solution, add the THPTA ligand solution (if used), followed by the CuSO₄ solution. A typical ratio is 2-5 equivalents of ligand to copper.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction. An excess of sodium ascorbate (e.g., 5-10 eq. relative to copper) is often used.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1 to 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
-
| Reagent | Function | Typical Examples |
| Copper Source | Catalyst precursor | CuSO₄, CuI, CuBr |
| Reducing Agent | Reduces Cu(II) to Cu(I) in situ | Sodium Ascorbate |
| Ligand | Stabilizes Cu(I), prevents side reactions | THPTA (water-soluble), TBTA (organic-soluble) |
| Solvents | Dissolves reactants | H₂O/t-BuOH, H₂O/DMSO, DMF, THF |
Conclusion
The derivatization of this compound via Sonogashira coupling and CuAAC click chemistry offers robust and versatile pathways to a wide array of functional organic materials. The protocols provided herein serve as a starting point for researchers to explore the synthesis of novel conjugated polymers, dendrimers, and molecular probes. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.
References
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with Ethynylmesitylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their exceptionally high surface area, tunable pore size, and versatile chemical functionalities make them highly attractive candidates for a range of applications, including catalysis, gas storage, and notably, drug delivery. The rational design of MOFs through the selection of specific organic linkers and metal nodes allows for the fine-tuning of their properties to suit particular applications.
This document provides a detailed protocol for the synthesis of a hypothetical Metal-Organic Framework utilizing ethynylmesitylene as a novel organic linker. Ethynylmesitylene, with its C3 symmetry and reactive ethynyl (B1212043) groups, presents a unique opportunity to create MOFs with distinct electronic and coordination properties. The protocols outlined below cover the solvothermal synthesis, characterization, and a prospective application in drug delivery, providing a foundational guide for researchers exploring this new class of MOFs.
Section 1: Synthesis Protocol for a Hypothetical Ethynylmesitylene-Based MOF (EM-MOF-1)
This section details a generalized solvothermal method for the synthesis of a Metal-Organic Framework using ethynylmesitylene as the organic linker and copper(II) acetate (B1210297) as the metal source.
Materials and Equipment:
-
Ethynylmesitylene (Linker)
-
Copper(II) acetate monohydrate (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (B145695) (Solvent)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Centrifuge
-
Vacuum drying oven
-
Analytical balance
-
Ultrasonic bath
Experimental Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 35.2 mg (0.21 mmol) of ethynylmesitylene in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
In a separate vial, dissolve 62.9 mg (0.315 mmol) of copper(II) acetate monohydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Sonicate the resulting mixture for 15 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Transfer the homogeneous mixture into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 110 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Carefully decant the mother liquor to isolate the crystalline product.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. After each wash, separate the crystals by centrifugation at 8000 rpm for 10 minutes.
-
To activate the MOF, perform a solvent exchange by soaking the crystals in ethanol (3 x 10 mL) for 24 hours, replacing the ethanol every 8 hours.
-
After the final ethanol wash, collect the crystals by centrifugation and dry them under vacuum at 120 °C for 12 hours.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The autoclave is a high-pressure vessel and should be handled with extreme care according to the manufacturer's instructions.
Section 2: Characterization of EM-MOF-1
A comprehensive characterization is essential to confirm the successful synthesis and determine the properties of the newly formed MOF.
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the ethynyl groups to the metal centers and the absence of unreacted starting materials.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature of framework decomposition.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the activated MOF using nitrogen adsorption-desorption isotherms at 77 K.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
| Property | Expected Value for EM-MOF-1 |
| Appearance | Blue crystalline powder |
| PXRD Peaks (2θ) | 5.8°, 8.2°, 11.6° |
| FTIR (C≡C stretch) | Shift from ~2100 cm⁻¹ to lower frequency upon coordination |
| Thermal Stability (TGA) | Stable up to 350 °C in N₂ |
| BET Surface Area | 1200 - 1600 m²/g |
| Pore Volume | 0.6 - 0.9 cm³/g |
| Average Pore Diameter | 1.5 - 2.5 nm |
| Table 1: Expected Physicochemical Properties of EM-MOF-1. These are hypothetical values for illustrative purposes. |
Section 3: Application in Drug Delivery - Ibuprofen Loading and Release
The high surface area and porous nature of EM-MOF-1 make it a promising candidate for a drug delivery vehicle. This section provides a protocol for loading the anti-inflammatory drug Ibuprofen and studying its release profile.
Ibuprofen Loading Protocol:
-
Preparation of Ibuprofen Solution: Prepare a 10 mg/mL solution of Ibuprofen in ethanol.
-
Drug Loading:
-
Immerse 50 mg of activated EM-MOF-1 in 10 mL of the Ibuprofen solution.
-
Stir the suspension at room temperature for 72 hours in a sealed container to prevent solvent evaporation.
-
-
Isolation of Loaded MOF:
-
Collect the Ibuprofen-loaded MOF (Ibu@EM-MOF-1) by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected solid with a small amount of fresh ethanol to remove surface-adsorbed drug.
-
Dry the Ibu@EM-MOF-1 under vacuum at 60 °C for 4 hours.
-
-
Quantification of Loaded Drug:
-
Determine the amount of loaded Ibuprofen by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy at a wavelength of 221 nm.
-
| Parameter | Value |
| Initial Ibuprofen Conc. | 10 mg/mL |
| Final Ibuprofen Conc. | 4.5 mg/mL |
| Loading Capacity (wt%) | 22% |
| Encapsulation Efficiency (%) | 55% |
| Table 2: Illustrative Drug Loading Data for Ibu@EM-MOF-1. |
In Vitro Drug Release Protocol:
-
Preparation of Release Medium: Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Study:
-
Disperse 20 mg of Ibu@EM-MOF-1 in 50 mL of the PBS solution.
-
Keep the suspension in a shaker bath at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL aliquots of the release medium.
-
Replace the withdrawn volume with 2 mL of fresh pre-warmed PBS to maintain a constant volume.
-
Centrifuge the aliquots to remove any MOF particles.
-
Analyze the concentration of Ibuprofen in the supernatant using UV-Vis spectroscopy.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Section 4: Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling with 2-ethynyl-1,3,5-trimethylbenzene
Welcome to the technical support center for the Sonogashira coupling of 2-ethynyl-1,3,5-trimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your coupling reactions with this sterically hindered alkyne.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent challenge, often stemming from the steric hindrance of this compound.
-
Possible Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming or has decomposed.
-
Solution: Use a fresh batch of the palladium catalyst or an air-stable precatalyst. Ensure that any phosphine (B1218219) ligands have not been oxidized.
-
-
Possible Cause 2: Inappropriate Ligand: The steric bulk of this compound and potentially the aryl halide partner can impede the reaction.
-
Solution: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or dppf, which can facilitate the oxidative addition step, often the rate-limiting step in the catalytic cycle.[1]
-
-
Possible Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For less reactive aryl halides like bromides or chlorides, higher temperatures are often necessary to facilitate the oxidative addition.[2]
-
-
Possible Cause 4: Poor Solvent Choice: The solvent must be capable of dissolving all reactants and intermediates.[1]
-
Solution: While amine bases like triethylamine (B128534) can sometimes act as the solvent, using co-solvents such as THF, DMF, or toluene (B28343) is common.[1] Be aware that some solvents, like DMF, have been reported to slow down certain Sonogashira reactions.[1]
-
-
Possible Cause 5: Ineffective Base: An appropriate base is required to deprotonate the alkyne.[3]
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a diyne from the self-coupling of this compound is a common side reaction, particularly when a copper co-catalyst is used.
-
Possible Cause 1: Presence of Oxygen: Oxygen promotes the copper-catalyzed homocoupling.
-
Possible Cause 2: Copper Co-catalyst: The copper(I) salt is a primary driver of Glaser coupling.
-
Solution: The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[2] If using a copper co-catalyst, minimize its concentration.
-
-
Possible Cause 3: Slow Cross-Coupling: If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can become the dominant pathway.
-
Solution: Address the slow cross-coupling by optimizing the catalyst, ligand, temperature, and other parameters as described in "Issue 1".
-
Issue 3: Formation of a Black Precipitate (Palladium Black)
The appearance of a black precipitate indicates the decomposition and agglomeration of the palladium catalyst, rendering it inactive.
-
Possible Cause 1: Presence of Oxygen: Oxygen can lead to the oxidation and precipitation of the palladium catalyst.
-
Solution: Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.
-
-
Possible Cause 2: High Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Solution: Carefully optimize the reaction temperature to find a balance between a sufficient reaction rate and catalyst stability.
-
-
Possible Cause 3: Solvent Effects: Some solvents may promote the formation of palladium black more than others.
-
Solution: If catalyst decomposition is a persistent issue, consider screening different solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a Sonogashira coupling with this compound?
A1: A typical Sonogashira reaction requires the terminal alkyne (this compound), an aryl or vinyl halide, a palladium catalyst (often a Pd(0) complex), and a base.[3] Many protocols also include a copper(I) co-catalyst.[3]
Q2: My reaction is not working at all. What are the first things I should check?
A2: For a complete reaction failure, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction setup.[3] Ensure your palladium catalyst and copper co-catalyst (if used) are fresh and have been stored correctly.[3] It is critical to use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of the alkyne.[3] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[3]
Q3: How can I improve the yield when coupling this compound with an aryl chloride?
A3: Aryl chlorides are less reactive than aryl bromides and iodides. To improve the yield, consider using a more electron-rich and bulky phosphine ligand to promote the challenging oxidative addition step.[2] Higher reaction temperatures are also often required.[2] Stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more effective than amine bases in driving the reaction to completion.[2] Polar aprotic solvents such as DMF, DMSO, or NMP are often more effective for couplings involving aryl chlorides.[2]
Q4: Is a copper co-catalyst always necessary?
A4: No, copper-free Sonogashira protocols are available and are particularly useful for avoiding the alkyne homocoupling side reaction.[2] These copper-free reactions may require a more active palladium catalyst system, higher temperatures, or longer reaction times to achieve good yields.[2]
Data Presentation
Table 1: Recommended Reaction Conditions for Sonogashira Coupling with Sterically Hindered Substrates
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or air-stable precatalysts | Pd(II) precatalysts are generally more stable.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, dppf) | Improves the rate of oxidative addition for hindered substrates.[1] |
| Copper Co-catalyst | CuI (optional, can be omitted) | Required for the traditional mechanism but promotes homocoupling. |
| Base | Triethylamine, Diisopropylamine, Cs₂CO₃, K₃PO₄ | Amine bases deprotonate the alkyne; inorganic bases can be more effective for challenging substrates.[1][2] |
| Solvent | THF, Toluene, DMF | Must dissolve all components; choice can influence reaction rate.[1] |
| Temperature | Room temperature to 100 °C | Higher temperatures may be needed for less reactive halides and hindered substrates.[2] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide (Copper-Cocatalyzed)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe, followed by the anhydrous amine base (e.g., triethylamine, 2-3 equiv.).
-
Degassing: Further degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures depending on the substrates and catalyst system).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., 2.5 mol%), and a suitable ligand if required.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent, followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction: Stir the mixture at the desired temperature.
-
Monitoring and Workup: Follow steps 5-7 from the copper-cocatalyzed protocol.
Visualizations
Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
References
Technical Support Center: Purification of Crude 2-Ethynyl-1,3,5-trimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-ethynyl-1,3,5-trimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. For instance, in a Sonogashira coupling, impurities might include unreacted aryl halides, palladium and copper catalysts, and homocoupled diynes. If the synthesis involves the deprotection of a protected acetylene, residual protecting groups or the deprotection agent may be present.
Q2: What is the recommended purification method for crude this compound?
A2: Flash column chromatography on silica (B1680970) gel is a widely used and effective method for purifying arylacetylenes like this compound. For thermally stable compounds where impurities have significantly different boiling points, distillation can also be an option.
Q3: this compound is a liquid. Can it be purified by recrystallization?
A3: As this compound is a liquid at room temperature, direct recrystallization is not feasible. Recrystallization is a technique used to purify solid compounds.[1]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the separation during column chromatography. Staining with a potassium permanganate (B83412) solution can be effective for visualizing the alkyne and other non-UV active impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Solution |
| Product co-elutes with impurities. | Incorrect solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for non-polar compounds like this is a hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane mixture. Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.3 for the product. |
| Product streaks on the TLC plate and column. | The compound may be too polar for the chosen solvent system, or it could be degrading on the silica gel. | If streaking occurs, consider adding a small amount (0.1-1%) of triethylamine (B128534) to the eluent to deactivate the acidic silica gel. This is particularly useful for acid-sensitive compounds. |
| Multiple overlapping spots on TLC. | The crude mixture may contain several closely related impurities. | A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may improve separation. |
Issue 2: Low Yield After Purification
| Symptom | Possible Cause | Solution |
| Significantly less product is recovered than expected. | The product may be volatile and lost during solvent removal. | Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. |
| The product may have decomposed on the silica gel column. | Minimize the time the compound spends on the column by using flash chromatography. Deactivating the silica with triethylamine can also prevent degradation. | |
| Incomplete elution from the column. | After collecting the product fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
Quantitative Data Summary
The following table provides a general overview of the expected outcomes from different purification methods for arylacetylenes. The actual purity and yield will depend on the initial purity of the crude material and the optimization of the chosen method.
| Purification Method | Typical Purity Achieved | Expected Yield | Notes |
| Flash Column Chromatography | >98% (GC) | 70-95% | Highly effective for removing a wide range of impurities. |
| Distillation | >95% | 60-85% | Suitable if impurities have significantly different boiling points. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
TLC plates (silica gel on aluminum or glass)
-
Potassium permanganate stain
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.
-
Add a layer of sand on top of the silica gel.
-
Equilibrate the column by running the chosen eluent through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Spot each fraction on a TLC plate, develop, and visualize (e.g., under UV light or by staining with potassium permanganate).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Sonogashira Reactions Involving Ethynylmesitylene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the homocoupling of ethynylmesitylene in Sonogashira reactions.
Troubleshooting Guide: Preventing Homocoupling of Ethynylmesitylene
This guide addresses common issues encountered during Sonogashira reactions with ethynylmesitylene, focusing on minimizing the formation of the undesired homocoupled product (Glaser coupling).
Issue 1: Significant formation of 1,4-dimesitylbuta-1,3-diyne (homocoupled product).
Primary Causes:
-
Presence of Oxygen: The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, promotes the oxidative dimerization of copper acetylides in the presence of oxygen, leading to the Glaser homocoupling product.[1]
-
High Concentration of Ethynylmesitylene: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the ethynylmesitylene has a greater opportunity to homocouple.[1] This can be due to an inactive catalyst or a less reactive aryl/vinyl halide.
Solutions:
| Strategy | Detailed Recommendation |
| 1. Implement Rigorous Anaerobic Conditions | Thoroughly degas all solvents and liquid reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).[1] Use Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.[2] |
| 2. Employ Copper-Free Conditions | The most direct method to eliminate copper-mediated homocoupling is to omit the copper co-catalyst.[1] This may necessitate higher reaction temperatures, the use of a more active palladium catalyst/ligand system, or a different base/solvent combination to achieve a good yield of the cross-coupled product.[1] |
| 3. Slow Addition of Ethynylmesitylene | Add the ethynylmesitylene solution to the reaction mixture dropwise over an extended period using a syringe pump. This maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling side reaction.[2] |
| 4. Optimize Catalyst and Ligand System | For sterically hindered alkynes like ethynylmesitylene, the choice of phosphine (B1218219) ligand is critical.[3] Bulky and electron-rich ligands can enhance the rate of the desired cross-coupling, outcompeting the homocoupling reaction.[2] For extremely bulky acetylenes, a less bulky phosphine ligand might be more effective.[3][4] Consider screening ligands such as P(t-Bu)3, t-Bu2PCy, t-BuPCy2, and PCy3 to find the optimal choice for your specific aryl halide.[3][4] |
| 5. Optimize Base and Solvent | The base and solvent system plays a crucial role.[2] For copper-free systems, combinations like cesium carbonate in 1,4-dioxane (B91453) or potassium phosphate (B84403) in toluene (B28343) have proven effective.[2] The choice of an appropriate base and solvent can significantly influence the reaction outcome. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two molecules of the terminal alkyne (in this case, ethynylmesitylene) react to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne, thereby reducing the yield of the desired cross-coupled product.
Q2: What is the role of copper(I) in promoting homocoupling?
A2: In the traditional Sonogashira catalytic cycle, the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate. While this intermediate is key for the transmetalation step with the palladium complex, it can also undergo oxidative dimerization in the presence of oxygen, leading to the homocoupled product.[1]
Q3: Can the choice of aryl halide affect the extent of homocoupling?
A3: Yes. The reactivity of the aryl halide influences the rate of the cross-coupling reaction. The general order of reactivity is I > OTf > Br >> Cl.[5] If a less reactive aryl halide (e.g., a bromide or chloride) is used, the cross-coupling reaction will be slower, providing more opportunity for the homocoupling of ethynylmesitylene to occur.[1] Electron-rich and sterically demanding aryl bromides may also require higher catalyst loadings.[3][4]
Q4: Are there specific palladium catalysts that are better for suppressing homocoupling with sterically hindered alkynes?
A4: While Pd(PPh3)4 and PdCl2(PPh3)2 are common, more specialized catalyst systems can be more effective for challenging substrates. For instance, using a palladium(II) acetate (B1210297) (Pd(OAc)2) or a pre-catalyst that readily forms a monoligated active species in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos can be beneficial in copper-free protocols.[2] The optimal catalyst is often substrate-dependent and may require screening.
Q5: When should I consider using a copper-free Sonogashira protocol?
A5: A copper-free protocol should be strongly considered whenever homocoupling is a significant issue, especially with valuable or complex alkynes like ethynylmesitylene. It is the most definitive way to prevent the Glaser coupling pathway.[1][6][7][8] While it may require more optimization of other reaction parameters (temperature, ligand, base, solvent), it often leads to cleaner reactions and higher yields of the desired cross-coupled product.[2]
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct, with a focus on conditions relevant to sterically hindered alkynes like ethynylmesitylene.
Table 1: Effect of Copper Co-catalyst on Sonogashira Reactions
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Notes |
| Pd(OAc)₂ / CuI | Room Temperature | ~85 | ~10 | Homocoupling is a significant side reaction. |
| Pd(OAc)₂ (Copper-free) | 60-100 | >90 | <2 | Higher temperatures are often needed, but homocoupling is drastically reduced. [2] |
| PdCl₂(PPh₃)₂ / CuI | Room Temperature | ~90 | ~5 | A common system, but still susceptible to homocoupling. |
| PdCl₂(PPh₃)₂ (Copper-free) | 80-110 | ~88 | <1 | Effectively suppresses homocoupling. |
Note: Yields are representative and can vary based on the specific aryl halide, solvent, and base used.
Table 2: Influence of Ligand Choice for Sterically Hindered Alkynes
| Alkyne Steric Bulk | Aryl Halide Steric Bulk | Recommended Phosphine Ligand Type | Rationale |
| Low | Low | Bulky, electron-rich (e.g., P(t-Bu)₃, t-Bu₂PCy) | Promotes fast cross-coupling.[3][4] |
| High (e.g., Ethynylmesitylene) | Low to Moderate | Moderately bulky (e.g., t-BuPCy₂) | Balances catalyst activity and steric hindrance.[3][4] |
| High (e.g., Ethynylmesitylene) | High | Less bulky (e.g., PCy₃) | Avoids excessive steric congestion at the metal center.[3][4] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of Ethynylmesitylene
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene, 1,4-dioxane) are anhydrous and thoroughly degassed.
-
The aryl halide, ethynylmesitylene, palladium catalyst, phosphine ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos or a suitable ligand from Table 2, 0.04 mmol, 4 mol%).[2]
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).[2]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[2]
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of ethynylmesitylene (1.2 mmol, 1.2 equiv) in the same degassed solvent via a syringe pump over 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.[2]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathways
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis with 2-Ethynyl-1,3,5-trimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynyl-1,3,5-trimethylbenzene (also known as 2-ethynylmesitylene or 2,4,6-trimethylphenylacetylene).
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during syntheses involving this compound, with a focus on minimizing unwanted side reactions.
Issue 1: Formation of a significant amount of homocoupling (Glaser coupling) byproduct.
-
Question: My reaction is producing a substantial amount of the dimer of this compound (1,4-bis(2,4,6-trimethylphenyl)buta-1,3-diyne) instead of the desired cross-coupled product. How can I prevent this?
-
Answer: Homocoupling, or Glaser coupling, is a common side reaction for terminal alkynes, especially in the presence of copper(I) catalysts and oxygen.[1][2] The steric hindrance from the three methyl groups on the phenyl ring of this compound can influence reaction rates, and in slower reactions, side reactions like homocoupling can become more prevalent.[3][4] Here are several strategies to minimize this unwanted side reaction:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by using Schlenk techniques or a glovebox.
-
Copper-Free Conditions: The copper(I) co-catalyst is often a major contributor to homocoupling.[5] Consider employing a copper-free Sonogashira protocol. These methods often require a different palladium catalyst/ligand system and may need higher temperatures, but they effectively eliminate the primary pathway for homocoupling.
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.
-
Optimization of Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the relative rates of cross-coupling versus homocoupling. For sterically hindered alkynes like this compound, ligands such as t-BuPCy₂ may be more effective.[3]
-
Use of a Reducing Atmosphere: One study suggests that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the homocoupling side product to as low as 2%.[1]
-
Issue 2: Low yield of the desired cross-coupled product and formation of oligomers or polymers.
-
Question: My reaction has a low yield, and I observe the formation of a complex mixture of higher molecular weight species. What could be the cause?
-
Answer: The formation of oligomers or polymers can occur as a side reaction with terminal alkynes, particularly in reactions that proceed slowly.[4] This can be exacerbated by factors that lead to catalyst deactivation or prolonged reaction times.
-
Catalyst Deactivation: The palladium catalyst can decompose, especially in the presence of oxygen or at high temperatures, leading to the formation of palladium black. This reduces the concentration of the active catalyst, slowing down the desired reaction and allowing for side reactions like oligomerization to occur.
-
Reaction Conditions: High concentrations of the alkyne and elevated temperatures can sometimes promote oligomerization.
-
Troubleshooting Steps:
-
Ensure rigorous exclusion of oxygen from your reaction.
-
Consider using a more robust catalyst system that is less prone to deactivation.
-
Optimize the reaction temperature and time to favor the desired cross-coupling without promoting side reactions. Monitor the reaction progress closely by TLC or GC-MS to avoid unnecessarily long reaction times.
-
-
Issue 3: Difficulty in purifying the desired product from the homocoupling byproduct.
-
Question: The homocoupling byproduct has a similar polarity to my desired product, making purification by column chromatography challenging. What can I do?
-
Answer: The separation of the desired cross-coupled product from the symmetrical diyne byproduct can be difficult due to their similar physical properties.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A less polar solvent system may provide better separation.
-
Stationary Phase: Consider using a different stationary phase, such as silver nitrate-impregnated silica (B1680970) gel, which can interact with the diyne and improve separation.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification.
-
Preventative Measures: The most effective strategy is to minimize the formation of the homocoupling byproduct in the first place by following the recommendations in Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound in Sonogashira coupling reactions?
A1: The most common and significant side reaction is the oxidative homocoupling of this compound to form 1,4-bis(2,4,6-trimethylphenyl)buta-1,3-diyne, also known as the Glaser coupling product.[1][2] Under certain conditions, oligomerization or polymerization of the alkyne can also occur, though this is generally less common than homocoupling.[4]
Q2: How does the steric hindrance of the mesityl group in this compound affect its reactivity and side reactions?
A2: The three methyl groups on the phenyl ring create significant steric bulk. This can influence the rate of the Sonogashira coupling reaction.[3] While steric hindrance can sometimes suppress certain side reactions, it can also slow down the desired cross-coupling, potentially allowing for other side reactions like homocoupling to become more competitive, especially if the reaction conditions are not optimized.[4]
Q3: Are there specific palladium catalysts and ligands that are recommended for minimizing side reactions with this compound?
A3: Yes, the choice of catalyst and ligand is crucial. For sterically demanding acetylenes like this compound, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often preferred. A study has shown that for 2,6-substituted arylacetylenes, a Pd/t-BuPCy₂ system can be ideal.[3] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for a specific substrate pairing.
Q4: Can I completely avoid the use of a copper co-catalyst to prevent homocoupling?
A4: Yes, copper-free Sonogashira coupling protocols are well-established and are an excellent way to eliminate the Glaser homocoupling side reaction.[5] These reactions typically require a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The reaction conditions, particularly the temperature, may need to be adjusted compared to the copper-catalyzed methods.
Data Presentation
The following table summarizes quantitative data from a study on the Sonogashira cross-coupling of 1-ethynyl-2,4,6-trimethylbenzene with various aryl bromides, showcasing the yield of the desired cross-coupled product.
| Aryl Bromide | Phosphine Ligand | Yield of Cross-Coupled Product (%) |
| Bromobenzene | P(t-Bu)₃ | >95 |
| 2-Bromotoluene | P(t-Bu)₃ | 85 |
| 2,6-Dimethylbromobenzene | P(t-Bu)₃ | 40 |
| Bromobenzene | t-Bu₂PCy | >95 |
| 2-Bromotoluene | t-Bu₂PCy | 90 |
| 2,6-Dimethylbromobenzene | t-Bu₂PCy | 70 |
| Bromobenzene | t-BuPCy₂ | >95 |
| 2-Bromotoluene | t-BuPCy₂ | >95 |
| 2,6-Dimethylbromobenzene | t-BuPCy₂ | 90 |
| Bromobenzene | PCy₃ | 90 |
| 2-Bromotoluene | PCy₃ | >95 |
| 2,6-Dimethylbromobenzene | PCy₃ | >95 |
Data adapted from Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of organic chemistry, 77(6), 2798–2807.[3]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol provides a general method for a Sonogashira coupling reaction using a copper co-catalyst. Optimization of specific parameters may be required for different substrates.
-
Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, this compound, palladium catalyst, copper(I) iodide, and base should be of high purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Reaction Execution: Stir the mixture and add this compound (1.1 mmol, 1.1 equiv) dropwise via syringe. Maintain a positive pressure of inert gas throughout the reaction. Heat the reaction as required and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
-
Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, this compound, palladium catalyst, ligand, and base should be of high purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add this compound (1.2 mmol, 1.2 equiv) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Primary reaction pathways for this compound.
Caption: Decision tree for troubleshooting homocoupling side reactions.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Poly(ethynylmesitylene) and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from ethynylmesitylene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and dissolution of these polymers.
Frequently Asked Questions (FAQs)
Q1: My poly(ethynylmesitylene) won't dissolve in common organic solvents. What could be the issue?
A1: The insolubility of poly(ethynylmesitylene) is a common challenge and can be attributed to several factors:
-
High Molecular Weight: Polymers with very high molecular weight often exhibit poor solubility due to strong intermolecular forces and chain entanglement. The solubility of polymers generally decreases as their molecular weight increases[1][2].
-
Cross-linking: Unwanted side reactions during polymerization can lead to the formation of cross-linked networks, which are inherently insoluble and will only swell in the presence of a good solvent.
-
Crystallinity: Although substituted polyacetylenes are often amorphous, regions of crystallinity can reduce solubility.
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is crucial. Aromatic polymers like poly(ethynylmesitylene) tend to dissolve better in aromatic or chlorinated solvents.
Q2: What are the recommended solvents for dissolving poly(ethynylmesitylene)?
A2: For substituted poly(phenylacetylene)s, including poly(ethynylmesitylene), the following solvents are generally effective:
-
Tetrahydrofuran (THF)
-
Toluene
-
Chloroform
-
o-Dichlorobenzene
The choice of solvent can sometimes influence the polymer's conformation in solution[3]. It is recommended to test solubility in a small scale first.
Q3: How can I improve the solubility of my existing poly(ethynylmesitylene)?
A3: If you have an existing batch of poorly soluble polymer, you can try the following:
-
Fractional Precipitation: This technique allows you to separate the polymer into fractions with different molecular weights. By isolating the lower molecular weight fractions, you can obtain a more soluble product.
-
Sonication: Applying ultrasonic energy can help to break up polymer agglomerates and accelerate the dissolution process, especially for high molecular weight polymers which dissolve in a two-stage process of swelling followed by dissolution[1].
Q4: I am about to synthesize poly(ethynylmesitylene). How can I promote better solubility from the start?
A4: Proactively addressing solubility during synthesis is the most effective approach:
-
Control of Molecular Weight: The choice of catalyst and reaction conditions (monomer-to-catalyst ratio, reaction time) can be tuned to target a lower molecular weight, which generally leads to better solubility[1][2]. Rhodium-based catalysts are often used for the controlled polymerization of substituted acetylenes[4][5][6].
-
Copolymerization: Introducing a more flexible co-monomer can disrupt the rigid structure of the poly(ethynylmesitylene) backbone and enhance solubility. For instance, creating copolymers with monomers containing flexible ether or siloxane linkages can improve processability[7].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Polymer precipitates during synthesis. | The polymer has reached a high molecular weight and is no longer soluble in the reaction solvent. | * Increase the amount of solvent. * Choose a solvent with a higher boiling point and run the reaction at a higher temperature. * Stop the reaction earlier to obtain a lower molecular weight polymer. |
| The polymer solution is extremely viscous and difficult to handle. | The polymer has a very high molecular weight. | * Dilute the solution with more solvent. * Consider synthesizing a lower molecular weight version of the polymer by adjusting the monomer-to-catalyst ratio. |
| Polymer dissolves initially but then crashes out of solution. | The solvent is a poor solvent for the polymer, and the solution is supersaturated or has undergone a temperature change. | * Gently heat the solution while stirring. * Use a better solvent for the polymer. * Filter the solution to remove any insoluble fractions before use. |
| Inconsistent solubility between different batches. | Variations in the polymerization process are leading to differences in molecular weight, molecular weight distribution, or cross-linking. | * Carefully control all reaction parameters, including monomer purity, catalyst activity, temperature, and reaction time. * Characterize each batch by techniques such as Gel Permeation Chromatography (GPC) to assess molecular weight and distribution. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Tetrahydrofuran (THF) | Generally Good | A good starting point for solubility tests. |
| Toluene | Generally Good | An effective solvent, particularly for aromatic polymers. |
| Chloroform | Generally Good | Another common solvent for this class of polymers. |
| Methanol (B129727) | Insoluble | Often used as a non-solvent to precipitate and purify the polymer[4]. |
| Hexane | Insoluble | Non-polar aliphatic solvents are generally poor solvents for aromatic polyacetylenes. |
Experimental Protocols
Protocol 1: Synthesis of Soluble Poly(ethynylmesitylene) using a Rhodium Catalyst
This protocol is adapted from established procedures for the polymerization of substituted phenylacetylenes[4][8].
Materials:
-
Ethynylmesitylene (monomer)
-
Rhodium(I) norbornadiene chloride dimer ([Rh(nbd)Cl]₂) (catalyst)
-
Triethylamine (B128534) (Et₃N) (co-catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Ensure the ethynylmesitylene monomer is pure and dry before use.
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Solvent and Monomer Addition: Add ethynylmesitylene to the flask, followed by anhydrous THF to dissolve the monomer (aim for a concentration of approximately 0.25 M).
-
Catalyst Preparation: In a separate Schlenk tube, dissolve [Rh(nbd)Cl]₂ (typically 1 mol% relative to the monomer) in anhydrous THF.
-
Initiation: To the monomer solution, add triethylamine (equivalent to the molar amount of monomer). Then, inject the catalyst solution into the monomer solution under vigorous stirring.
-
Polymerization: Allow the reaction to proceed at room temperature for a set time (e.g., 3-24 hours) under an argon atmosphere. Shorter reaction times will generally yield lower molecular weight, more soluble polymer.
-
Termination and Precipitation: After the desired time, terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol (approximately 10 times the volume of the reaction mixture) with stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
Protocol 2: Fractional Precipitation of Poly(ethynylmesitylene)
This protocol provides a general framework for separating a polymer sample into fractions with different molecular weights to improve solubility.
Materials:
-
Poorly soluble poly(ethynylmesitylene)
-
A "good" solvent (e.g., Toluene or THF)
-
A "poor" or "non-solvent" (e.g., Methanol or Hexane)
-
A series of beakers or flasks
-
Stirring equipment
-
Filtration or centrifugation equipment
Procedure:
-
Dissolution: Dissolve the polymer in a minimum amount of the "good" solvent to create a concentrated solution.
-
Initial Precipitation: While stirring the polymer solution, slowly add the "poor" solvent dropwise. The highest molecular weight fraction will precipitate first.
-
Isolation of Fraction 1: Continue adding the "poor" solvent until a significant amount of precipitate has formed. Stop the addition and separate the precipitate (Fraction 1) by filtration or centrifugation.
-
Precipitation of Subsequent Fractions: To the remaining solution (supernatant), continue the dropwise addition of the "poor" solvent to precipitate the next molecular weight fraction (Fraction 2).
-
Repeat: Repeat the process of adding the "poor" solvent and isolating the precipitate to obtain multiple fractions. The fractions collected later in the process will have progressively lower molecular weights and are expected to be more soluble.
-
Analysis: Dry and weigh each fraction. Characterize the molecular weight of each fraction using GPC to confirm the success of the fractionation. Test the solubility of each fraction to identify the most suitable one for your application.
Visualizations
Caption: Workflow for synthesizing and improving the solubility of poly(ethynylmesitylene).
Caption: Step-wise logical diagram of the fractional precipitation process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.tcu.ac.jp [research.tcu.ac.jp]
- 5. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]
- 6. Polymerization of substituted acetylenes and features of the formed polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
Technical Support Center: Palladium Catalyst Removal in 2-ethynyl-1,3,5-trimethylbenzene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving the synthesis or use of 2-ethynyl-1,3,5-trimethylbenzene. The information provided is intended to serve as a practical guide to achieving the stringent purity levels required for subsequent applications, particularly in pharmaceutical development.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures containing this compound and provides systematic solutions.
Issue 1: Residual Palladium Detected After Initial Filtration
-
Symptom: Analysis (e.g., ICP-MS) of the product after filtration through standard filter paper or even Celite® shows unacceptable levels of palladium.
-
Possible Cause 1: Presence of Soluble Palladium Species. Standard filtration is primarily effective for heterogeneous catalysts (e.g., Pd/C).[1][3] Homogeneous palladium catalysts or leached palladium species will remain in the filtrate.
-
Possible Cause 2: Formation of Colloidal Palladium. Finely dispersed palladium particles may pass through the filter bed.
-
Solution 1: Flocculation. Induce aggregation of colloidal particles by adding a small amount of a flocculating agent before filtration.
-
Solution 2: Adsorption. Treat the solution with an adsorbent like activated carbon or silica (B1680970) gel to bind the colloidal palladium prior to filtration.[3]
-
-
Possible Cause 3: Ineffective Filtration Technique. The filter bed may not be properly prepared.
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Despite treatment with a palladium scavenger, residual palladium levels remain high.
-
Possible Cause 1: Incorrect Scavenger Selection. The choice of scavenger is critical and depends on the oxidation state of the palladium species (Pd(0) vs. Pd(II)) and the solvent system.[4] Thiol-based scavengers, for instance, are often effective for Pd(II).[4]
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction conditions.[4]
-
-
Possible Cause 2: Insufficient Scavenger Amount or Reaction Time. Incomplete removal may occur if the scavenger is depleted or has not had enough time to interact with the palladium.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5 equivalents) and optimize the scavenging time and temperature.[4]
-
-
Possible Cause 3: Product-Palladium Complexation. The product, this compound, may form a stable complex with palladium, hindering its removal.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[4]
-
Issue 3: Product Loss During Purification
-
Symptom: A significant decrease in the yield of this compound is observed after palladium removal.
-
Possible Cause 1: Non-specific Adsorption on Activated Carbon. Activated carbon can adsorb the desired product along with the palladium catalyst.[4][5]
-
Solution 1: Optimize Carbon Loading. Use the minimum amount of activated carbon necessary for effective palladium removal, determined through small-scale trials.[4]
-
Solution 2: Solvent Selection. Experiment with different solvents to minimize product binding to the carbon while maintaining efficient palladium removal.[4]
-
-
Possible Cause 2: Co-elution during Column Chromatography. The product and palladium species may have similar polarities, leading to their co-elution.
-
Solution: Optimize the chromatography conditions by testing different solvent systems (eluents) to achieve better separation.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is complete removal of palladium from this compound reactions critical?
A1: Residual palladium, a heavy metal, is strictly regulated in active pharmaceutical ingredients (APIs) by agencies like the FDA and EMA due to its potential toxicity.[1] Furthermore, it can interfere with subsequent synthetic transformations and biological assays, leading to inaccurate results.[1] For compounds intended for biological screening, a maximum palladium level of 100 ppm is often suggested.[6][7]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods include:
-
Filtration through Celite®: Primarily for insoluble, heterogeneous catalysts.[1]
-
Silica Gel Column Chromatography: A standard purification technique that can separate the product from the catalyst.[1][8][9]
-
Activated Carbon Treatment: A cost-effective method for adsorbing palladium, though it may also adsorb the product.[4][5]
-
Palladium Scavengers: Solid-supported or soluble reagents with a high affinity for palladium that effectively bind and remove it.[1][10]
-
Recrystallization: Can be an effective final purification step, sometimes enhanced by the addition of a chelating agent.[11]
Q3: Can I rely solely on silica gel chromatography for complete palladium removal?
A3: While silica gel chromatography can significantly reduce palladium levels, it often fails to meet the stringent limits required for pharmaceutical applications (typically <10 ppm).[1] It is highly recommended to use a palladium scavenger following chromatography for more complete removal.[1][6][12]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification is crucial. The most common and reliable methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for trace metal analysis.[13][14][15][16]
-
Atomic Absorption Spectroscopy (AAS): Another established method for quantifying metal content.[14] For high-throughput screening of palladium removal methods, rapid colorimetric or fluorometric assays can be used to determine relative palladium concentrations before final validation with ICP-MS.[13][14]
Data on Palladium Removal Efficiency
The efficiency of palladium removal is highly dependent on the specific reaction conditions. The following tables provide a summary of reported efficiencies for various methods.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | >99% | [10] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | >99% | [10] |
| MP-TMT | 852 | <10 | >99% | [5][17] |
| QuadraSil AP | 1000 | <10 | >99% | |
| QuadraSil MP | 1000 | <50 | >95% | |
| QuadraSil MTU | 1000 | <10 | >99% | |
| QuadraSil TA | 1000 | <10 | >99% |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Darco KB-B (0.2 wt) | 300 | < 1 | >99% | [11] |
| Carboxen® 564 | 1250 | 12 | ~99% | [18] |
| Nuchar AquaGuard (0.7 wt) with chelating agent | 2239 | 20 | ~99% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Scavengers (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, DCM).[19]
-
Scavenger Addition: Add the selected solid-supported scavenger. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.[19]
-
Agitation: Stir the mixture at an appropriate temperature (e.g., 25-60°C) for 1 to 18 hours.[19]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[19]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[19]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[19]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[19]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Preparation: Dissolve the crude product in an appropriate solvent.[5]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.[5]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[5]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]
-
Analysis: Determine the final palladium concentration using ICP-MS.[5]
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. arborassays.com [arborassays.com]
- 15. arborassays.com [arborassays.com]
- 16. [PDF] Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for the Determination of 17 Trace Metals in Ingenol Mebutate (API) | Semantic Scholar [semanticscholar.org]
- 17. sopachem.com [sopachem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Ethynyl-1,3,5-trimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-ethynyl-1,3,5-trimethylbenzene.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds via a two-step route: a Sonogashira coupling of 2-bromo-1,3,5-trimethylbenzene with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection of the silyl (B83357) group.
Issue 1: Low or No Conversion in Sonogashira Coupling
Symptoms:
-
TLC or GC-MS analysis shows predominantly unreacted 2-bromo-1,3,5-trimethylbenzene.
-
No desired product, ((2,4,6-trimethylphenyl)ethynyl)trimethylsilane, is observed.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst is crucial for the reaction. Ensure you are using a fresh, high-quality palladium source and phosphine (B1218219) ligand. Older catalysts or those exposed to air can be inactive. Consider using a more robust, air-stable precatalyst. |
| Inert Atmosphere | The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like Glaser homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Steric Hindrance | 2-bromo-1,3,5-trimethylbenzene is a sterically hindered substrate, which can slow down the oxidative addition step. To overcome this, consider using a bulkier, electron-rich phosphine ligand such as XPhos or SPhos, which can facilitate the reaction. Increasing the reaction temperature may also be necessary. |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. A common system is an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or toluene. Ensure the base is dry and used in sufficient excess. |
Troubleshooting Workflow for Sonogashira Coupling:
Caption: A decision-making workflow for troubleshooting unsuccessful Sonogashira coupling reactions.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS in addition to starting materials and the desired product.
-
Common side products include the homocoupled alkyne (Glaser product) and the hydrodehalogenated arene.
Potential Causes and Solutions:
| Side Product | Cause | Solution |
| Glaser Homocoupling | This is the dimerization of the terminal alkyne, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. | * Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1] * Consider a copper-free Sonogashira protocol.[2] * If using a copper co-catalyst, ensure it is of high purity and use the minimum effective amount. |
| Hydrodehalogenation | The bromo group on the starting material is replaced by a hydrogen atom. | This can sometimes occur under the reaction conditions. Optimizing the catalyst system and reaction time may help to minimize this side reaction.[1] |
| Palladium Black | A black precipitate indicates decomposition of the palladium catalyst. | This can be caused by impurities or inappropriate solvent choice. Use high-purity reagents and consider switching to a different solvent. Some anecdotal evidence suggests THF may promote its formation. |
Issue 3: Incomplete Deprotection of the Silyl Group
Symptoms:
-
TLC or NMR analysis of the final product shows the presence of the TMS-protected intermediate, ((2,4,6-trimethylphenyl)ethynyl)trimethylsilane.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Deprotection Reagent | The amount of deprotecting agent (e.g., TBAF or K₂CO₃/MeOH) may be insufficient. |
| Short Reaction Time or Low Temperature | The deprotection reaction may not have gone to completion. |
| Moisture | For fluoride-based deprotections, the presence of some water can be beneficial, but completely anhydrous conditions might be slow. Conversely, for base-catalyzed deprotection, the presence of excess water could interfere. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective route is a two-step synthesis. The first step is a Sonogashira cross-coupling reaction between 2-bromo-1,3,5-trimethylbenzene and (trimethylsilyl)acetylene.[3] The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne. The second step is the deprotection of the TMS group to yield the final product.
Q2: Why is a protected alkyne like (trimethylsilyl)acetylene used in the Sonogashira coupling?
A2: Using a protected alkyne prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and other potential side reactions involving the acidic alkyne proton.[2] The protecting group is then removed in a subsequent step.
Q3: What are the key parameters to control in the Sonogashira coupling step for this sterically hindered substrate?
A3: Due to the steric hindrance from the two ortho-methyl groups on 2-bromo-1,3,5-trimethylbenzene, the following parameters are critical:
-
Catalyst System: A robust palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)₂ with SPhos or XPhos) is often more effective than standard Pd(PPh₃)₄.
-
Temperature: Elevated temperatures are often required to overcome the activation barrier for the oxidative addition step.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst decomposition and Glaser coupling.
Q4: What are the common methods for the deprotection of the trimethylsilyl (TMS) group?
A4: Common methods for TMS deprotection include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) in a solvent like THF is a very common and effective method.
-
Base-catalyzed hydrolysis: A mixture of potassium carbonate in methanol (B129727) is a milder and often cheaper alternative to fluoride-based reagents.
III. Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-1,3,5-trimethylbenzene with (Trimethylsilyl)acetylene
Materials:
-
2-Bromo-1,3,5-trimethylbenzene
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) (for copper co-catalyzed reaction)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos)
-
Anhydrous, degassed solvent (e.g., THF, toluene, or triethylamine)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide (if used), and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Add 2-bromo-1,3,5-trimethylbenzene and the base to the reaction mixture.
-
Finally, add (trimethylsilyl)acetylene dropwise.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for Sonogashira Coupling:
Caption: A step-by-step workflow for the Sonogashira coupling reaction.
Protocol 2: Deprotection of ((2,4,6-Trimethylphenyl)ethynyl)trimethylsilane
Materials:
-
((2,4,6-Trimethylphenyl)ethynyl)trimethylsilane
-
Deprotecting agent (e.g., TBAF in THF, or potassium carbonate)
-
Solvent (e.g., THF or methanol)
Procedure (using K₂CO₃/MeOH):
-
Dissolve ((2,4,6-trimethylphenyl)ethynyl)trimethylsilane in methanol in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography if necessary to yield this compound.
IV. Quantitative Data
The following tables summarize typical conditions for Sonogashira couplings of sterically hindered aryl bromides and for TMS-alkyne deprotection. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2-Bromo-1,3-dimethylbenzene | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 80 | 24 | 70 |
| 2-Bromo-1,3,5-trimethylbenzene | Phenylacetylene | Pd/t-BuPCy₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 74[4] |
| Various Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | Good to excellent[2] |
Table 2: Conditions for Deprotection of TMS-Alkynes
| Deprotecting Agent | Solvent | Temperature | Time | Notes |
| K₂CO₃ | Methanol | Room Temp. | 1-4 h | Mild and cost-effective. |
| TBAF (1M solution) | THF | Room Temp. | 0.5-2 h | Very effective, but more expensive. |
| DBU | Acetonitrile/Water | 60 °C | 40 min | Can be used catalytically or stoichiometrically. |
References
- 1. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of ethynylmesitylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of ethynylmesitylene, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a very low yield or no product in my synthesis of ethynylmesitylene. What are the most common causes?
Low yields in the synthesis of ethynylmesitylene, typically performed via a Sonogashira coupling, can often be attributed to a few critical factors. A systematic check of the following is recommended:
-
Inactive Catalyst System: The palladium catalyst and copper(I) co-catalyst are sensitive to oxygen. Improper handling or storage can lead to catalyst deactivation, often visible as the formation of black palladium metal.
-
Presence of Oxygen or Moisture: The Sonogashira reaction generally requires anaerobic and anhydrous conditions.[1] Oxygen promotes the unwanted homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the starting material.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial. The reaction requires a suitable amine base to form the copper acetylide and neutralize the hydrogen halide byproduct.[3][4]
-
Impure Reagents: The purity of the aryl halide (e.g., iodomesitylene or bromomesitylene), the alkyne source, and the solvent can significantly impact the reaction outcome.
-
Product Loss During Workup/Purification: Ethynylmesitylene is relatively volatile and can be lost during solvent removal under high vacuum or prolonged heating.
Q2: My main byproduct is a homocoupled alkyne (a diyne). How can I prevent this?
The formation of a diyne byproduct via Glaser coupling is a classic issue in Sonogashira reactions, driven by the copper co-catalyst in the presence of oxygen.[2]
Strategies to Minimize Homocoupling:
-
Ensure Rigorous Anaerobic Conditions: Deoxygenate all solvents and reagents thoroughly before use. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Copper-Free Protocol: While copper(I) increases the reaction rate, copper-free Sonogashira protocols have been developed specifically to avoid the homocoupling issue. These methods often require a different ligand or base system.[2]
-
Control Reagent Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.
Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?
The formation of a black precipitate is typically palladium metal (Pd(0)), indicating that the palladium catalyst has decomposed from its active catalytic cycle. This "crashing out" of the catalyst halts the reaction.
Potential Causes and Solutions:
-
Presence of Impurities: Impurities in the starting materials or solvent can lead to catalyst decomposition. Ensure all reagents are of appropriate purity.
-
High Temperatures: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition. If heating, ensure it is gentle and controlled.
-
Inappropriate Ligand Choice: The phosphine (B1218219) ligands (e.g., from Pd(PPh₃)₄) stabilize the palladium center. If the ligand dissociates or degrades, the palladium can precipitate. For challenging substrates, a more robust ligand may be required.
Q4: How do I choose the optimal reagents and conditions for the synthesis?
The selection of each component is critical for success. The following table summarizes key parameters for a Sonogashira coupling to synthesize ethynylmesitylene.
| Parameter | Recommended Choice | Rationale & Considerations |
| Aryl Halide | Iodomesitylene or Bromomesitylene | Reactivity order is I > Br > Cl. Iodomesitylene is more reactive and often gives higher yields under milder conditions. Bromomesitylene is a common, cost-effective alternative but may require slightly more forcing conditions. |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | TMSA is a stable, easy-to-handle liquid. The reaction yields TMS-protected ethynylmesitylene, which can be easily deprotected in a subsequent step (e.g., with K₂CO₃/Methanol or TBAF) to give the terminal alkyne. This avoids handling volatile and flammable acetylene (B1199291) gas. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These are the most common and effective catalysts for Sonogashira reactions.[2] Typically used in 1-5 mol % loading. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precursor that is reduced in situ. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is the standard co-catalyst, used in 2-10 mol % loading. It facilitates the formation of the reactive copper acetylide intermediate.[3][5] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | An amine base is required to deprotonate the alkyne and neutralize the H-X byproduct.[4] It should be used in excess (at least 2 equivalents) and often serves as the solvent or co-solvent. |
| Solvent | THF, Toluene, or DMF | The solvent must be anhydrous and deoxygenated. THF and Toluene are common choices. DMF can be used but is more difficult to render fully anhydrous. |
| Temperature | Room Temperature to 50°C | The reaction is often run at room temperature.[5] Gentle heating may be required for less reactive substrates like bromomesitylene, but excessive heat can degrade the catalyst. |
Troubleshooting Workflow & Reaction Pathways
The following diagrams illustrate a logical workflow for troubleshooting low yields and the key chemical transformations occurring during the synthesis.
References
Thermal stability issues of 2-ethynyl-1,3,5-trimethylbenzene polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers of 2-ethynyl-1,3,5-trimethylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, curing, and characterization of poly(this compound).
Question: Why is my polymer showing lower-than-expected thermal stability?
Answer: Several factors can contribute to reduced thermal stability:
-
Incomplete Curing: Insufficient curing temperature or time can lead to a lower cross-linking density. The unreacted ethynyl (B1212043) groups can be susceptible to degradation at lower temperatures. Ensure your curing protocol is optimized. The curing process for ethynyl-terminated resins often involves complex reactions like cyclotrimerization.[1]
-
Presence of Impurities: Residual monomer, catalyst, or solvent can act as initiation sites for thermal degradation. Purify the monomer and ensure complete solvent removal before and after polymerization.
-
Oxidation: Curing in the presence of oxygen can lead to thermo-oxidative degradation. While polymerization in air can sometimes increase the heat of polymerization, post-curing in an inert atmosphere like nitrogen is often shown to improve thermal and thermo-oxidative stability.[2]
-
Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability. Synthesis conditions should be optimized to achieve a higher degree of polymerization.[3]
Question: My cured polymer is brittle. How can I improve its mechanical properties?
Answer: Brittleness in highly cross-linked polymers is a common issue. Consider the following approaches:
-
Incorporate Flexible Linkers: Introducing flexible segments into the polymer backbone can improve toughness. This can be achieved by copolymerizing this compound with a monomer containing flexible aliphatic or ether linkages.
-
Control Cross-link Density: While high cross-link density is good for thermal stability, it can lead to brittleness.[2] Adjusting the curing temperature and time can help control the final cross-link density. Lowering the curing temperature might result in a less densely cross-linked but more flexible material.[4]
-
Post-Curing: A controlled post-curing step can help to anneal the polymer network, relieve internal stresses, and potentially improve mechanical properties. Post-curing in an inert atmosphere has been shown to enhance the stability of similar polymers.[2]
Question: The curing exotherm during Differential Scanning Calorimetry (DSC) is inconsistent or has multiple peaks. What could be the cause?
Answer:
-
Multiple Curing Reactions: The curing of arylacetylene resins can involve several reactions, such as cyclotrimerization and Diels-Alder reactions, which may occur at different temperatures, resulting in multiple exothermic peaks.[1]
-
Heating Rate: The heating rate used in DSC analysis significantly affects the peak temperature and shape of the exotherm. A slower heating rate provides better resolution and may reveal overlapping thermal events.[5]
-
Sample History: The thermal history of the sample can influence the curing behavior. Using a second heating scan in DSC helps to erase the previous thermal history and provides data on the intrinsic properties of the material.[6]
-
Atmosphere: The reaction atmosphere (e.g., nitrogen vs. air) can influence the curing mechanism and enthalpy. The heat of polymerization for some ethynyl resins has been found to be double in air compared to nitrogen.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of polymers derived from ethynyl-substituted aromatic monomers? A1: Arylacetylene-based polymers are known for their high thermal stability. For instance, cured poly[(phenylsilylene)-ethynylene-1,3-phenyleneethynylene] (MSP) shows a degradation temperature at 5% weight loss (Td5) of 860 °C.[7] Other silicon-containing arylacetylene resins begin to decompose above 500 °C, with Td5 values reported to be above 560 °C in nitrogen.[1] The thermal stability is highly dependent on the specific molecular structure and the degree of cross-linking.[8][9]
Q2: How does cross-linking affect the properties of these polymers? A2: Cross-linking is crucial for achieving high thermal stability and mechanical strength in thermosetting polymers. The ethynyl groups undergo thermal polymerization to form a highly cross-linked network.[2] This network structure restricts polymer chain mobility, leading to a high glass transition temperature (Tg) and enhanced resistance to thermal degradation.[8][10] However, very high cross-link density can also result in increased brittleness.[2]
Q3: What analytical techniques are essential for characterizing these polymers? A3: The key techniques are:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.[5][11]
-
Differential Scanning Calorimetry (DSC): To study curing behavior (exotherm), glass transition temperature (Tg), and other thermal transitions.[1][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the ethynyl group peak (around 3300 cm⁻¹ and 2100 cm⁻¹) during curing, confirming the cross-linking reaction.
-
Rheological Analysis: To measure the change in viscosity during curing and determine the processing window.[2]
Q4: Can the curing temperature be lowered to reduce processing costs? A4: Yes, it is possible to lower the curing temperature. The curing temperature is an important factor for processing as lower temperatures can reduce costs and internal stress.[8] The curing exotherm for some arylacetylene resins can be shifted to a lower temperature range by modifying the chemical structure, for example, by replacing a diethynylbenzene "gene" with a 2,7-diethynylnaphthalene (B597786) "gene".[8]
Data Presentation
Table 1: Thermal Properties of Related Arylacetylene Polymers
| Polymer System | Curing Peak Temp. (°C, in N₂) | Td5 (°C, in N₂) | Char Yield at 800°C (%, in N₂) | Glass Transition Temp. (Tg, °C) |
| Silicon-containing arylacetylene (PSA resin)[8] | 225 | 627 | 90.3 | >400 |
| Naphthyl-containing arylacetylene (PSNP resin)[8] | 207 | 655 | 92.3 | >400 |
| Poly(silylene diethynylbenzene) block copolymers[1] | ~250-280 | >560 | Not Reported | Not Observed up to 450 |
| p-Ethynyl-terminated imide (postcured)[2] | 276 (in air) | ~500-600 (in air) | Not Reported | 380 |
| p-Ethynyl-terminated biphenyl (B1667301) (postcured)[2] | 212 (in air) | ~500-600 (in air) | Not Reported | 422 |
Note: Td5 is the temperature at which 5% weight loss is observed.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and degradation profile of the cured polymer.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Place 5-10 mg of the fully cured polymer sample into a ceramic or platinum TGA crucible.
-
Instrument Setup:
-
Atmosphere: Nitrogen (or air for thermo-oxidative stability studies) with a flow rate of 20-50 mL/min.[11][12]
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a constant heating rate. A typical rate is 10 °C/min.[12][13] Slower rates can provide higher resolution.[5]
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Analysis: Plot the percentage weight loss versus temperature. Determine the onset of degradation and the Td5 (temperature at 5% weight loss). The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[5]
-
2. Differential Scanning Calorimetry (DSC) Protocol for Curing Analysis
-
Objective: To determine the curing exotherm, peak curing temperature, and glass transition temperature (Tg) of the uncured resin.
-
Instrumentation: A standard differential scanning calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured polymer resin into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.
-
Heating Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the curing exotherm (e.g., 350-400 °C) at a rate of 10 °C/min. This scan captures the curing reaction.[1][6]
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.[6]
-
Second Heating Scan: Heat the sample again over the same temperature range at the same rate. This scan is used to determine the glass transition temperature (Tg) of the now-cured polymer.[6]
-
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Analysis:
-
From the first heating scan, identify the exothermic peak corresponding to the curing reaction. Determine the onset temperature, peak temperature, and the total heat of polymerization (ΔH) by integrating the peak area.[1]
-
From the second heating scan, identify the step-change in the baseline, which corresponds to the glass transition temperature (Tg).
-
-
Visualizations
Caption: Troubleshooting workflow for low thermal stability.
Caption: Experimental workflow for thermal characterization.
Caption: Simplified curing via cyclotrimerization.
References
- 1. mdpi.com [mdpi.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Ethynyl-1,3,5-trimethylbenzene and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-ethynyl-1,3,5-trimethylbenzene (also known as mesitylacetylene) and phenylacetylene (B144264). The analysis is grounded in established principles of organic chemistry and supported by experimental observations from the literature, focusing on key reaction classes relevant to synthetic chemistry and materials science.
Executive Summary
The reactivity of an alkyne is fundamentally governed by the electronic and steric environment surrounding the carbon-carbon triple bond. In comparing this compound and phenylacetylene, two primary factors dictate their differential reactivity:
-
Electronic Effects: The three methyl groups on the benzene (B151609) ring of this compound are electron-donating. This increases the electron density of the aromatic ring and, to a lesser extent, the ethynyl (B1212043) group compared to the unsubstituted phenylacetylene. This heightened electron density can influence the rate and mechanism of various reactions.
-
Steric Hindrance: The presence of two methyl groups in the ortho positions to the ethynyl substituent in this compound creates significant steric bulk around the reactive alkyne moiety. This steric hindrance can impede the approach of reagents, thereby slowing down or even inhibiting certain reactions that are facile for the sterically unencumbered phenylacetylene.
In general, for reactions where the transition state is stabilized by electron-donating groups and is not sterically demanding, this compound may exhibit comparable or slightly enhanced reactivity. However, in most cases, particularly those involving coordination to a metal center or the approach of a bulky reactant, the steric hindrance from the ortho-methyl groups is the dominant factor, leading to a marked decrease in reactivity for this compound relative to phenylacetylene.
Reactivity in Key Organic Transformations
Sonogashira Coupling
The Sonogashira coupling, a cornerstone of C(sp)-C(sp²) bond formation, is highly sensitive to the steric profile of the coupling partners.
Comparative Data:
| Substrate | Relative Reactivity | Optimal Phosphine (B1218219) Ligand (General Trend) | Reference |
| Phenylacetylene | Higher | Bulky (e.g., P(t-Bu)₃) | [1] |
| This compound | Lower | Less Bulky (e.g., P(t-Bu)PCy₂) | [1] |
Experimental Protocol: Representative Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
-
To a degassed solution of the aryl halide (1.0 equiv), the terminal alkyne (1.1 equiv), and a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.2 equiv) in a solvent such as THF or DMF (0.5 M), is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1-2 mol%), copper(I) iodide (CuI, 1-5 mol%), and a phosphine ligand (if required, 1-5 mol%).[2]
-
The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at a temperature ranging from room temperature to 80 °C for a period of 2 to 24 hours.[2]
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Cycloaddition Reactions
The utility of alkynes in constructing cyclic molecules via cycloaddition reactions is well-established. The success of these transformations is also heavily influenced by the steric and electronic properties of the alkyne.
[2+2] Cycloaddition:
In [2+2] cycloadditions, the approach of the reacting partner to the alkyne is crucial. Studies involving the reaction of phenylacetylene with disilenes have shown that while phenylacetylene undergoes facile cycloaddition at room temperature, substrates with increased steric bulk require elevated temperatures to achieve reasonable reaction rates.[3] This suggests that the sterically hindered this compound would be significantly less reactive in such transformations.
| Substrate | Reaction Conditions | Yield | Reference |
| Phenylacetylene | Benzene, Room Temperature | 86-94% | [3] |
| Sterically Hindered Arylacetylenes | Elevated Temperatures (e.g., 65 °C) | Full Conversion (slower rate) | [3] |
[3+2] Cycloaddition:
In 1,3-dipolar cycloadditions, such as the reaction with azides to form triazoles, both electronic and steric factors are at play. While the electron-donating methyl groups on this compound might slightly activate the alkyne for certain cycloadditions, the steric hindrance is expected to be the overriding factor, reducing the reaction rate compared to phenylacetylene.
Experimental Protocol: Representative [3+2] Cycloaddition (Huisgen Cycloaddition)
The following protocol describes a typical thermal [3+2] cycloaddition between an azide (B81097) and a terminal alkyne.
-
A solution of the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a high-boiling solvent such as toluene (B28343) or xylene is prepared.[4]
-
The reaction mixture is heated to reflux (110-140 °C) for several hours to several days.[4]
-
The reaction progress is monitored by TLC or NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Polymerization
The polymerization of phenylacetylene and its derivatives, often catalyzed by rhodium or other transition metal complexes, yields conjugated polymers with interesting optical and electronic properties. The success and rate of polymerization are highly dependent on the substituents on the phenylacetylene monomer.
Comparative Data:
Studies on the Rh-catalyzed polymerization of substituted phenylacetylenes have shown that electron-withdrawing groups on the phenyl ring tend to increase the polymerization rate, while electron-donating groups decrease it.[5] Furthermore, steric hindrance from ortho-substituents can significantly impede the polymerization process, sometimes leading to incomplete monomer conversion.[6] Therefore, this compound is expected to polymerize at a slower rate and potentially give lower polymer yields and/or lower molecular weights compared to phenylacetylene under identical conditions.
| Monomer | Substituent Effect | Expected Polymerization Rate | Reference |
| Phenylacetylene | Unsubstituted | Baseline | [5] |
| Phenylacetylenes with electron-donating groups | Electronic deactivation | Slower | [5] |
| Phenylacetylenes with ortho-substituents | Steric hindrance | Slower / Incomplete conversion | [6] |
| This compound | Electronic deactivation & Steric hindrance | Significantly Slower | [5][6] |
Experimental Protocol: Representative Rh-Catalyzed Polymerization
The following is a general procedure for the polymerization of a phenylacetylene derivative using a rhodium catalyst.
-
In a glovebox or under an inert atmosphere, the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) is dissolved in a suitable solvent (e.g., THF, toluene).[5]
-
A co-catalyst or initiator, if required (e.g., a tertiary amine), is added to the solution.
-
The monomer (phenylacetylene or a derivative) is added to the catalyst solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 20-30 °C) for a specified time.
-
The polymerization is quenched by pouring the reaction mixture into a non-solvent for the polymer (e.g., methanol), causing the polymer to precipitate.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Visualizing Reaction Pathways and Logical Relationships
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Factors influencing the reactivity of the two alkynes.
Conclusion
The reactivity of this compound is a product of the interplay between its electron-rich aromatic system and the significant steric encumbrance around its alkyne functionality. In comparison to phenylacetylene, its reactivity is generally diminished, particularly in reactions sensitive to steric hindrance such as Sonogashira couplings and certain cycloadditions, as well as in polymerization reactions. For synthetic applications requiring the mesitylacetylene moiety, reaction conditions may need to be optimized to overcome the lower reactivity, for instance, by employing higher temperatures, longer reaction times, or carefully selected catalysts with smaller ligands. Conversely, phenylacetylene remains the more versatile and reactive building block for a broader range of chemical transformations due to its less sterically hindered nature.
References
- 1. Collection - A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Influence of ortho‐substituents on the synthesis and properties of poly(phenylacetylene)s [ouci.dntb.gov.ua]
A Comparative Guide to Terminal Alkyne Alternatives for 2-Ethynyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-ethynyl-1,3,5-trimethylbenzene (ethynylmesitylene) and its alternatives in two of the most prevalent C-C bond-forming reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction. The selection of a terminal alkyne is critical, as its structural and electronic properties significantly influence reaction kinetics, yield, and scope. This document summarizes experimental data to assist researchers in selecting the optimal alkyne for their specific synthetic needs.
Executive Summary
This compound is a sterically hindered, electron-rich aromatic alkyne. Its utility is often compared against a spectrum of other terminal alkynes, which can be broadly categorized as:
-
Less Sterically Hindered Aromatic Alkynes: Such as phenylacetylene (B144264), which serves as a benchmark for reactivity.
-
Electronically-Tuned Aromatic Alkynes: Including derivatives with electron-donating groups (EDGs) like 4-ethynyltoluene, which can enhance reactivity in some cases, and those with electron-withdrawing groups (EWGs) like 4-ethynyl-trifluoromethylbenzene, which can accelerate reactions like CuAAC.
-
Other Sterically Hindered Aromatic Alkynes: Such as 2-ethynyltoluene, providing a closer comparison of steric effects.
-
Aliphatic Alkynes: Like 1-octyne, which differ fundamentally in their electronic character compared to aromatic counterparts.
Generally, in CuAAC reactions, aromatic alkynes are more reactive than aliphatic ones. Within aromatic systems, electron-withdrawing groups tend to accelerate the reaction. While significant steric hindrance can be a limiting factor, some catalytic systems show remarkable tolerance. In Sonogashira couplings, the reactivity is also influenced by both electronic and steric factors, with electron-rich alkynes often performing well, though aliphatic alkynes are generally less reactive.
Performance Comparison in Key Reactions
The following tables summarize quantitative data from various studies to compare the performance of this compound analogues. It is important to note that reaction conditions may vary between studies, and thus, comparisons should be interpreted as general trends.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation, medicinal chemistry, and materials science due to its high efficiency and orthogonality.[1] The reactivity of the alkyne partner is a key determinant of reaction rate and success, especially under dilute conditions or with sensitive substrates.
Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC with Benzyl (B1604629) Azide (B81097)
| Alkyne | Substituent Type | Catalyst System | Reaction Time for Full Conversion | Isolated Yield | Reference |
| Phenylacetylene | Aromatic (Benchmark) | [Cu₂(μ-Br)₂(NHC-ligand)]₂ | 5 min | Quantitative | [2][3] |
| 4-Ethynyltoluene | Aromatic (Electron-Donating) | [Cu₂(μ-Br)₂(NHC-ligand)]₂ | 5 min | Quantitative | [2][3] |
| 4-Ethynyl-trifluoromethylbenzene | Aromatic (Electron-Withdrawing) | [Cu₂(μ-Br)₂(NHC-ligand)]₂ | 10 min | Quantitative | [2][3] |
| 2-Ethoxymethoxyphenylacetylene | Aromatic (Sterically Hindered) | [Cu₂(μ-Br)₂(NHC-ligand)]₂ | 5 min | Quantitative | [2][3] |
| Hex-1-yne | Aliphatic | [Cu₂(μ-Br)₂(NHC-ligand)]₂ | 3 hours | Quantitative | [2][3] |
Data compiled from a study using a specific functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalyst.[2][3] Reaction conditions: neat, room temperature, 0.5 mol% catalyst loading.
Analysis: The data indicates that for the tested catalytic system, aromatic alkynes are significantly more reactive than aliphatic alkynes.[2][3] Interestingly, steric hindrance at the ortho position did not impede the reaction rate, with the o-methoxy substituted phenylacetylene reacting as fast as the unsubstituted and para-substituted counterparts.[2][3] Electron-withdrawing groups slightly decreased the reaction rate compared to electron-neutral or electron-donating groups in this specific system.[2][3] This suggests that for applications requiring rapid kinetics, an aromatic alkyne is preferable. While this compound was not explicitly tested, the high reactivity of the o-substituted analogue suggests it would be a viable, albeit potentially slightly slower, substrate depending on the catalyst's tolerance to bulkier groups.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a robust method for forming C(sp)-C(sp²) bonds, widely used in the synthesis of pharmaceuticals and conjugated materials. The reaction's efficiency can be sensitive to the electronic and steric nature of both the alkyne and the aryl halide.
Table 2: Comparative Yields of Terminal Alkynes in Sonogashira Coupling with Iodobenzene
| Alkyne | Substituent Type | Catalyst System | Yield | Reference |
| Phenylacetylene | Aromatic (Benchmark) | Pd/Fe₃O₄@SiO₂-TCT-PVA | 95% | [4] |
| 4-Ethynyltoluene | Aromatic (Electron-Donating) | Pd/Fe₃O₄@SiO₂-TCT-PVA | 92% | [4] |
| 1-Heptyne (B1330384) | Aliphatic | Janus Fe₃O₄@SiO₂/Pd-IL | 95% | [5] |
| 1-Octyne | Aliphatic | Pd(OAc)₂ | 85% | [4] |
Data compiled from multiple sources with different catalyst systems and conditions, intended to show general trends.
Analysis: In Sonogashira couplings, both aromatic and aliphatic alkynes can provide high yields. Phenylacetylene and its electron-rich derivative, 4-ethynyltoluene, are highly effective coupling partners for aryl iodides.[4] While often cited as less reactive, aliphatic alkynes like 1-heptyne can also achieve excellent yields, though this can be highly dependent on the catalyst and reaction conditions.[5] Generally, aryl halides with electron-withdrawing groups tend to be more reactive, while the effect of substituents on the alkyne is more nuanced.[4] For a sterically hindered alkyne like this compound, reaction rates may be slower, and yields might be compromised compared to less hindered analogues like phenylacetylene, necessitating more robust catalytic systems or harsher conditions.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for a small-scale CuAAC reaction.
Materials:
-
Terminal alkyne (e.g., phenylacetylene) (1.0 eq)
-
Azide (e.g., benzyl azide) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (B8700270) (0.05-0.10 eq)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol)
Procedure:
-
In a vial, dissolve the terminal alkyne and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Cross-Coupling Reaction
This protocol describes a typical setup for a Sonogashira coupling.
Materials:
-
Aryl halide (e.g., iodobenzene) (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.04-0.10 eq)
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and the base via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-100 °C).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the CuAAC and Sonogashira reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
Spectroscopic Analysis of 2-Ethynyl-1,3,5-trimethylbenzene and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 2-ethynyl-1,3,5-trimethylbenzene and its derivatives bearing electron-donating (amino) and electron-withdrawing (nitro) groups. Through a detailed comparison of their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to elucidate the structural and electronic properties of these compounds, offering valuable insights for their application in research and drug development.
Executive Summary
The introduction of an ethynyl (B1212043) group to the 1,3,5-trimethylbenzene (mesitylene) core and the subsequent functionalization with amino and nitro substituents at the 4-position significantly influence the spectroscopic properties of the parent molecule. These changes, readily observable across various spectroscopic techniques, provide a clear fingerprint of the electronic and structural alterations within the molecules. This guide presents a side-by-side comparison of the key spectroscopic data for this compound, a nitro derivative (4-nitro-2-ethynyl-1,3,5-trimethylbenzene), and an amino derivative (4-amino-2-ethynyl-1,3,5-trimethylbenzene), supplemented with data from the parent mesitylene (B46885) for baseline comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,3,5-trimethylbenzene (mesitylene), this compound, and its 4-nitro and 4-amino derivatives. This data facilitates a direct comparison of the impact of the ethynyl group and the different substituents on the spectral characteristics.
¹H NMR Spectral Data (δ, ppm)
| Compound | Ar-H | -CH₃ | ≡C-H | Other |
| 1,3,5-Trimethylbenzene | 6.78 (s, 3H)[1] | 2.26 (s, 9H)[1] | - | - |
| This compound | ~6.8-7.0 (s, 2H) | ~2.3-2.4 (s, 9H) | ~3.0 (s, 1H) | - |
| 4-Nitro-2-ethynyl-1,3,5-trimethylbenzene | ~7.2-7.4 (s, 1H) | ~2.4-2.5 (s, 9H) | ~3.2 (s, 1H) | - |
| 4-Amino-2-ethynyl-1,3,5-trimethylbenzene | ~6.5-6.7 (s, 1H) | ~2.1-2.2 (s, 9H) | ~2.8 (s, 1H) | ~3.5-4.0 (br s, 2H, -NH₂) |
¹³C NMR Spectral Data (δ, ppm)
| Compound | Ar-C (Substituted) | Ar-C (Unsubstituted) | -CH₃ | ≡C- (Aryl) | ≡C-H |
| 1,3,5-Trimethylbenzene | 138.0 | 127.0 | 21.0 | - | - |
| This compound | ~139, ~123 | ~128 | ~21 | ~93 | ~77 |
| 4-Nitro-2-ethynyl-1,3,5-trimethylbenzene | ~148, ~140, ~124 | ~125 | ~20 | ~95 | ~80 |
| 4-Amino-2-ethynyl-1,3,5-trimethylbenzene | ~145, ~122, ~115 | ~118 | ~21 | ~90 | ~75 |
IR Spectral Data (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Alkyl) | C≡C | C≡C-H | C-N / N-O | N-H |
| 1,3,5-Trimethylbenzene | 3080-3030[2] | 2975-2845[2] | - | - | - | - |
| This compound | ~3050 | ~2950 | ~2110 | ~3300 | - | - |
| 4-Nitro-2-ethynyl-1,3,5-trimethylbenzene | ~3080 | ~2960 | ~2105 | ~3310 | ~1530, ~1350 (NO₂) | - |
| 4-Amino-2-ethynyl-1,3,5-trimethylbenzene | ~3030 | ~2940 | ~2100 | ~3290 | ~1300 (C-N) | ~3400-3300 |
UV-Vis Spectral Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 1,3,5-Trimethylbenzene | Ethanol | 205, 255-275[3] |
| This compound | Ethanol | ~215, ~260-280 |
| 4-Nitro-2-ethynyl-1,3,5-trimethylbenzene | Ethanol | ~225, ~290-310 |
| 4-Amino-2-ethynyl-1,3,5-trimethylbenzene | Ethanol | ~230, ~300-320 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 1,3,5-Trimethylbenzene | 120[4] | 105 ([M-CH₃]⁺), 91 ([M-C₂H₅]⁺)[4] |
| This compound | 144 | 129 ([M-CH₃]⁺), 115 ([M-C₂H₅]⁺) |
| 4-Nitro-2-ethynyl-1,3,5-trimethylbenzene | 189 | 174 ([M-CH₃]⁺), 159 ([M-NO]⁺), 143 ([M-NO₂]⁺), 128 |
| 4-Amino-2-ethynyl-1,3,5-trimethylbenzene | 159 | 144 ([M-CH₃]⁺), 130 ([M-HCN]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
-
Instrument Setup : The NMR spectrometer is typically operated at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition :
-
Locking and Shimming : The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming to obtain sharp spectral lines.[5]
-
¹H NMR : A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
¹³C NMR : A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the thin-film method is commonly employed. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
-
Instrument Setup : A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plate is recorded first.
-
Data Acquisition : The salt plate with the sample film is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrument Setup : A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition : The sample solution is placed in a quartz cuvette. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm for these compounds). The spectrum is a plot of absorbance versus wavelength (nm), from which the wavelength of maximum absorbance (λmax) is determined.[7]
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for these types of compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[8][9]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value usually corresponds to the molecular ion, and other peaks represent fragment ions.[10]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the discussed compounds.
Caption: Workflow from synthesis to spectroscopic analysis and data interpretation.
Caption: Structural evolution of the analyzed this compound derivatives.
References
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Polymers of Ethynyl-Aromatics: Characterizing Performance for Advanced Applications
For researchers, scientists, and drug development professionals, the synthesis of novel polymers with tailored properties is a cornerstone of innovation. This guide provides a comparative analysis of the characterization of polymers synthesized from ethynyl-aromatic monomers, with a focus on ethynylmesitylene as a representative monomer. Due to the limited direct literature on poly(ethynylmesitylene), this guide draws comparisons with closely related and well-characterized polymers, such as poly(phenylacetylene) and other poly(aryleneethynylene)s, to project its potential performance characteristics.
This document outlines the key performance indicators of these polymers, supported by established experimental data from analogous systems. Detailed experimental protocols for the primary characterization techniques are also provided to facilitate reproducible research.
Performance Comparison of Ethynyl-Aromatic Polymers
The following table summarizes the key properties of polymers derived from ethynyl-aromatic monomers. The data for poly(ethynylmesitylene) is projected based on the influence of the mesityl group (three methyl substituents on the phenyl ring) on polymer properties, such as increased solubility and potentially altered thermal and mechanical performance compared to the unsubstituted poly(phenylacetylene).
| Property | Poly(ethynylmesitylene) (Projected) | Poly(phenylacetylene) | Poly(dimethylsilylene-ethynylene-phenylene-ethynylene) Copolymers |
| Thermal Stability (TGA, 5% weight loss) | > 400 °C | ~350-450 °C | 629°C to 686°C[1] |
| Char Yield at high temp. (e.g., 800-1000 °C) | High | ~80-90% (for some derivatives)[2][3] | 88.1% to 90.9%[1] |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene) | Generally soluble, but can be limited | Soluble in a variety of common organic solvents[1] |
| Mechanical Properties (Flexural Strength) | Moderate | Not widely reported, application dependent | 42.1 MPa (for a related resin)[4] |
Experimental Protocols
The characterization of polymers synthesized from ethynylmesitylene and its analogs involves a suite of analytical techniques to determine their structure, thermal stability, and molecular weight. Below are detailed methodologies for key experiments.
Polymer Synthesis (General Procedure for a Rh-catalyzed Polymerization)
A solution of the ethynyl-aromatic monomer (e.g., ethynylmesitylene) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). A rhodium-based catalyst, such as [Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer), is added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 30-80 °C) for a specified period (e.g., 2-24 hours). The polymerization is then quenched by precipitation of the polymer in a non-solvent like methanol. The resulting polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Structural Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the polymerization by observing the disappearance of the characteristic C≡C-H stretching vibration of the monomer (around 3300 cm⁻¹) and the appearance of peaks corresponding to the polymer backbone. A small amount of the dried polymer is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The spectrum is then recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed structure of the polymer. A sample of the polymer is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired. The disappearance of the acetylenic proton signal and the shifts in the aromatic and aliphatic proton signals confirm the polymer structure.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The polymer is dissolved in a suitable solvent (e.g., THF), and the solution is injected into the GPC system, which is calibrated with polystyrene standards.
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer. A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the char yield at high temperatures.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer. A small, weighed sample is heated and cooled at a controlled rate in the DSC instrument.
Visualizing the Polymerization Process
The following diagrams illustrate the generalized polymerization of an ethynyl-aromatic monomer and the subsequent characterization workflow.
Caption: Generalized workflow for the synthesis of poly(ethynyl-aromatics).
Caption: Key techniques for the characterization of poly(ethynyl-aromatics).
References
A Comparative Guide to DFT-Calculated Reaction Mechanisms of Substituted Aryl Alkynes
Comparative Analysis of Activation Barriers
The following table summarizes key quantitative data, primarily activation free energies (ΔG‡) and reaction energies (ΔG), from DFT studies on different reaction mechanisms of aryl alkynes and related compounds. These values are crucial for comparing the feasibility and kinetics of various reaction pathways.
| Reaction Type | Reactants | Catalyst/Reagent | Computational Method | Key Activation Barrier (kcal/mol) | Ref. |
| Arylation–Cyclisation | Alkynyl Compound + Ar–Cu(III) species | Copper(III) | Not Specified in Abstract | 18.9 | [1] |
| Povarov Reaction (Intramolecular [4+2] Cyclization) | Aldehyde-tethered ynamide | Chiral Phosphoric Acid | DFT (unspecified) | 12.4 | [2] |
| Radical Addition | Phenylacetylene (B144264) + NHC-Borane Radical | Di-tert-butyl peroxide | DFT (unspecified) | 12.3 | [3] |
| Ziegler-Natta Inhibition | Acetylene (B1199291) + Ti-based catalyst model | Ziegler-Natta Catalyst | B3LYP-D3/6-311++G(d,p) | 1.53 | [4] |
| Ziegler-Natta Inhibition | Methylacetylene + Ti-based catalyst model | Ziegler-Natta Catalyst | B3LYP-D3/6-311++G(d,p) | 2.83 | [4] |
Reaction Mechanisms & Pathways
DFT studies have been instrumental in mapping out the intricate step-by-step mechanisms of complex organic reactions. Below, we compare the mechanistic pathways for several different types of aryl alkyne reactions.
Copper-Catalyzed Arylation–Cyclisation
In a study of copper-catalyzed carboarylation–ring closure reactions, DFT calculations revealed a two-step mechanism.[1] The process begins with an aryl-transfer from a Cu(III) intermediate to the alkyne, which has an activation free energy of 18.9 kcal/mol. This is followed by a C–O bond formation to complete the cyclization.[1]
Brønsted Acid-Catalyzed Povarov Reaction
For the enantioselective Povarov reaction of alkynes, DFT calculations elucidated a mechanism beginning with the formation of an iminium intermediate from an aldehyde-tethered ynamide and an amine, protonated by a chiral phosphoric acid catalyst.[2] The key step is an intramolecular [4+2] cyclization, which proceeds through a transition state with a free energy barrier of 12.4 kcal/mol to form a dearomatized intermediate.[2]
Radical-Mediated Hydroboration of Phenylacetylene
A theoretical study on the hydroboration of phenylacetylene using an N-heterocyclic carbene (NHC)-borane complex showed a radical-mediated pathway.[3] The reaction is initiated by the homolysis of di-tert-butyl peroxide to generate radicals. These radicals then react with the NHC-borane to form an NHC-boron radical. This radical species then adds to phenylacetylene in a step with a calculated activation energy of 12.3 kcal/mol, leading to the final hydroborated product after a subsequent H-shift.[3]
The workflow for a generalized metal-catalyzed cycloaddition reaction, a common transformation for aryl alkynes, is depicted below. This process typically involves oxidative addition, alkyne insertion, and reductive elimination steps.
Caption: Generalized workflow for a metal-catalyzed reaction of an aryl alkyne.
Computational Protocols
The accuracy and reliability of DFT calculations are highly dependent on the chosen computational methodology. The studies referenced in this guide employ a range of methods, reflecting the diverse approaches available to computational chemists.
-
Ziegler-Natta Catalysis Inhibition Study: The investigation into the effects of acetylene and methylacetylene on Ziegler-Natta catalysts was performed using the B3LYP-D3 functional with the 6-311++G(d,p) basis set.[4] The D3 correction is included to account for dispersion forces, which can be important in non-covalent interactions like substrate adsorption.
-
1,3-Dipolar Cycloaddition Studies: Mechanistic studies on 1,3-dipolar cycloadditions frequently utilize functionals from the M06 suite, such as M06-2X, often paired with triple-zeta basis sets like Def2TZVP, to accurately model these complex reactions.[5] Solvation effects are often included using implicit models like the SMD model. For instance, a study on a manganese-catalyzed click reaction used the M06 functional with the LANL2DZ basis set for the metal and 6-311++G** for all other atoms.[5]
-
Haloboration of Alkynes: A detailed study on alkyne haloboration employed multiple methods for comparison, including B3LYP-D3, MP2, and the high-accuracy DLPNO-CCSD(T) method, to ensure the reliability of the computed reaction barriers and energetics.[6]
The choice of functional and basis set is critical and should be tailored to the specific reaction being studied, considering factors like the presence of metals, the importance of weak interactions, and the desired level of accuracy.
References
- 1. BJOC - DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Ethynylmesitylene-Based Polymers in Gas Separation: A Comparative Guide
This guide, therefore, aims to provide a comparative framework by presenting available data on structurally related and commercially relevant gas separation polymers. This will allow researchers and professionals in drug development and other scientific fields to understand the expected performance landscape for polymers with similar characteristics to poly(ethynylmesitylene). The guide will focus on high-performing substituted polyacetylenes and other established membrane materials like polyimides and polysulfones, for which extensive experimental data exists.
Comparison of Gas Permeability and Selectivity
To contextualize the potential performance of ethynylmesitylene-based polymers, the following tables summarize the gas transport properties of several key alternative materials. Substituted polyacetylenes are known for their high gas permeability, which is attributed to their rigid backbone and the presence of bulky side groups that hinder efficient chain packing, leading to a high fractional free volume.
Table 1: Gas Permeability Coefficients (P) of Selected Polymer Membranes
| Polymer | P(O₂) [Barrer] | P(N₂) [Barrer] | P(CO₂) [Barrer] | P(CH₄) [Barrer] | Reference(s) |
| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | 6000 | 4300 | 25000 | 30000 | [1] |
| Poly(4-methyl-2-pentyne) (PMP) | 770 | 220 | 3300 | 1100 | [2] |
| Poly[1-phenyl-2-[p-(trimethylsilyl)phenyl]acetylene] (PTMSDPA) | 1200 | 280 | 5500 | 4800 | [2] |
| Matrimid® 5218 (Polyimide) | 1.1 | 0.23 | 5.5 | 0.25 | [1][3] |
| Udel® P-1700 (Polysulfone) | 1.3 | 0.25 | 5.4 | 0.28 | [4] |
*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Gas Selectivity (α = Pᵢ/Pⱼ) of Selected Polymer Membranes
| Polymer | α(O₂/N₂) | α(CO₂/N₂) | α(CO₂/CH₄) | Reference(s) |
| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | 1.4 | 5.8 | 0.83 | [1] |
| Poly(4-methyl-2-pentyne) (PMP) | 3.5 | 15 | 3.0 | [2] |
| Poly[1-phenyl-2-[p-(trimethylsilyl)phenyl]acetylene] (PTMSDPA) | 4.3 | 19.6 | 1.1 | [2] |
| Matrimid® 5218 (Polyimide) | 4.8 | 23.9 | 22 | [1][3] |
| Udel® P-1700 (Polysulfone) | 5.2 | 21.6 | 19.3 | [4] |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis of substituted polyacetylenes, membrane fabrication, and gas permeation testing, based on established methodologies in the field. These protocols provide a foundational understanding for researchers interested in evaluating novel polymers like poly(ethynylmesitylene).
Synthesis of Substituted Polyacetylenes
The polymerization of substituted acetylenes, such as ethynylmesitylene, is typically achieved using transition metal catalysts. Rhodium and Molybdenum-based catalysts are commonly employed to yield high molecular weight polymers suitable for membrane formation.
A general procedure involves the following steps:
-
Monomer Preparation: Synthesis and purification of the ethynylmesitylene monomer.
-
Catalyst System: Preparation of the catalyst solution, for example, a Rhodium(I) complex like [Rh(nbd)Cl]₂ (nbd = norbornadiene) with a suitable cocatalyst or a Molybdenum-based catalyst.
-
Polymerization: The monomer is added to the catalyst solution under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is typically carried out in an appropriate solvent (e.g., toluene, chloroform) at a specific temperature and for a duration sufficient to achieve high molecular weight.
-
Polymer Isolation and Purification: The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Membrane Fabrication: Solution Casting
Dense polymer membranes for gas separation studies are commonly prepared by the solution casting method.
-
Polymer Solution Preparation: The synthesized poly(ethynylmesitylene) is dissolved in a suitable solvent (e.g., toluene, chloroform) to form a homogeneous solution of a specific concentration (typically 1-5 wt%).
-
Casting: The polymer solution is filtered to remove any impurities and then cast onto a flat, level surface (e.g., a glass plate or a Teflon dish).
-
Solvent Evaporation: The solvent is allowed to evaporate slowly in a controlled environment, often under a cover to prevent rapid evaporation and the formation of defects. The evaporation process can be carried out at room temperature or slightly elevated temperatures.
-
Membrane Annealing: After the majority of the solvent has evaporated, the resulting film is typically annealed in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent and to relieve internal stresses.
-
Membrane Detachment: The dried membrane is carefully detached from the casting surface.
Gas Permeation Measurement: Constant-Volume, Variable-Pressure Method
The gas transport properties of the prepared membranes are evaluated using a gas permeation apparatus, commonly employing the constant-volume, variable-pressure method.
-
Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, which separates a high-pressure upstream (feed) side from a low-pressure downstream (permeate) side. The cell is sealed to ensure no gas leakage.
-
System Evacuation: Both the upstream and downstream sides of the system are evacuated to a high vacuum to remove any residual gases.
-
Gas Feed: The feed gas (e.g., CO₂, N₂, O₂, CH₄) is introduced to the upstream side at a constant pressure.
-
Permeate Pressure Measurement: The pressure increase on the downstream side, which has a fixed, calibrated volume, is monitored over time using a pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume, the membrane area, the membrane thickness, and the pressure difference across the membrane.
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases is calculated as the ratio of their individual permeability coefficients.
Visualizing the Workflow
The logical flow of synthesizing and testing ethynylmesitylene-based polymers for gas separation can be visualized as follows:
Caption: Workflow for the synthesis and evaluation of ethynylmesitylene-based polymers for gas separation.
Conclusion and Future Outlook
While direct experimental data for the gas separation performance of ethynylmesitylene-based polymers is currently lacking in the public domain, the general characteristics of substituted polyacetylenes suggest they could exhibit high gas permeability. The bulky mesitylene (B46885) (2,4,6-trimethylphenyl) group would likely lead to a high fractional free volume, a key determinant of high permeability. However, the trade-off between permeability and selectivity is a critical consideration. Polymers with very high free volume, like PTMSP, often exhibit low selectivity.
Further research is needed to synthesize high-quality poly(ethynylmesitylene) membranes and systematically evaluate their gas transport properties. Such studies would be invaluable in determining their potential for various industrial gas separation applications, including carbon capture, hydrogen purification, and natural gas sweetening. Researchers are encouraged to use the comparative data and generalized protocols presented in this guide as a starting point for their investigations into this and other novel polymer systems for membrane-based separations.
References
Comparative Electrochemical Properties of 2-Ethynyl-1,3,5-trimethylbenzene and Related Arenes
A Guide for Researchers in Materials Science and Drug Development
This guide provides a comparative analysis of the electrochemical properties of 2-ethynyl-1,3,5-trimethylbenzene (also known as ethynylmesitylene) and its derivatives, alongside relevant aromatic compounds. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the redox behavior of these molecules, supported by available experimental and computational data. The information presented is intended to aid in the design of novel materials and electrochemically active pharmaceutical compounds.
Comparative Electrochemical Data
The electrochemical behavior of ethynyl-substituted arenes is of significant interest for the development of conducting polymers, molecular electronics, and redox-active probes. The introduction of methyl groups on the phenyl ring, as in this compound, can influence the electronic properties and steric hindrance around the reactive ethynyl (B1212043) group. Below is a compilation of available electrochemical data for this compound and related compounds for comparative analysis.
| Compound | Oxidation Potential (Ep,a vs. Ag/AgCl) | Method | Solvent/Electrolyte | Reference |
| This compound | Data Not Available (Experimental) | - | - | - |
| Phenylacetylene (B144264) | ~ +0.9 V (indistinct, broad) | Cyclic Voltammetry (CV) | 0.1 M Bu₄NPF₆ in Dichloromethane (DCM) | [1] |
| Mesitylene (B46885) (1,3,5-Trimethylbenzene) | Data Not Available (Direct Oxidation Peak) | Cyclic Voltammetry (CV) | 0.1 M NBu₄BF₄ in Acetonitrile |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of electrochemical experiments. Below is a standard protocol for cyclic voltammetry, which is a common technique for investigating the redox properties of organic molecules.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of an analyte in solution.
Apparatus and Reagents:
-
Potentiostat with a three-electrode setup
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Analyte solution (e.g., 1-10 mM of the compound of interest)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - Bu₄NPF₆, or Tetrabutylammonium tetrafluoroborate (B81430) - NBu₄BF₄)
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: The working electrode is polished with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. It is then rinsed with deionized water and the solvent to be used in the experiment, and dried.
-
Solution Preparation: The analyte is dissolved in the chosen solvent containing the supporting electrolyte to prepare a solution of the desired concentration.
-
Deoxygenation: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Measurement:
-
The three electrodes are immersed in the deoxygenated solution within the electrochemical cell.
-
The potentiostat is set to the desired potential window and scan rate (e.g., 100 mV/s).
-
The potential is swept from an initial value to a final value and then back to the initial value, while the current response is recorded.
-
Multiple cycles are typically run to check for stability and reproducibility.
-
-
Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials for oxidation (anodic peak, Ep,a) and reduction (cathodic peak, Ep,c).
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Discussion and Comparison
Due to the lack of direct experimental data for this compound, a detailed comparison of its electrochemical properties is challenging. However, we can infer potential trends based on the available data for related compounds.
-
Effect of Methyl Substitution: The three methyl groups on the benzene (B151609) ring in this compound are electron-donating. This electronic effect would be expected to make the molecule easier to oxidize compared to the unsubstituted phenylacetylene. Therefore, it is hypothesized that the oxidation potential of ethynylmesitylene would be lower (less positive) than that of phenylacetylene.
-
Steric Hindrance: The ortho-methyl groups in this compound introduce significant steric hindrance around the ethynyl group. This could potentially affect the kinetics of electron transfer and follow-up reactions, such as electropolymerization. Steric hindrance might also influence the planarity of any resulting polymer, thereby affecting its conductivity and other material properties.
-
Comparison with Mesitylene: While mesitylene itself is an aromatic hydrocarbon, its electrochemical oxidation is not as straightforward as for molecules with more readily oxidizable functional groups. The oxidation of the aromatic ring typically occurs at high potentials and can be irreversible. The presence of the ethynyl group in this compound provides a more accessible site for oxidation.
Future Research Directions
To provide a comprehensive understanding of the electrochemical properties of this compound and its derivatives, further experimental studies are essential. Key research areas include:
-
Cyclic Voltammetry Studies: Systematic investigation of the oxidation and reduction potentials of this compound and its isomers using various solvent and electrolyte systems.
-
Electropolymerization: Exploration of the electropolymerization of these monomers to form novel conducting polymers and characterization of the resulting materials' electrochemical and physical properties.
-
Computational Modeling: Density Functional Theory (DFT) calculations to predict the redox potentials and electronic structures of these molecules to complement experimental findings.
-
Comparative Studies: Direct experimental comparison with other substituted phenylacetylenes to elucidate the structure-property relationships governing their electrochemical behavior.
This guide highlights the current knowledge gap regarding the electrochemical properties of this compound and underscores the need for further research in this area. The provided protocols and comparative context aim to facilitate future investigations into this promising class of molecules.
References
Validating the Structure of Sonogashira Products of Ethynylmesitylene: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons.[1] The reaction of ethynylmesitylene, a sterically hindered terminal alkyne, with various aryl halides produces a diverse range of substituted diarylalkynes.[2] However, the unambiguous structural validation of these products is a critical step to ensure the integrity of subsequent research and development activities. This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of Sonogashira products derived from ethynylmesitylene, supported by experimental data and detailed protocols.
Primary Validation Techniques: A Comparative Overview
The structural validation of Sonogashira products typically relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application offers the highest degree of confidence in the assigned structure. The principal methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of connectivity and the identification of the desired product.
Data Presentation: NMR Spectroscopic Data for a Representative Sonogashira Product
To illustrate the application of NMR in validating Sonogashira products of ethynylmesitylene, the following table summarizes typical ¹H and ¹³C NMR data for a representative product, 1-iodo-4-(mesitylethynyl)benzene . Note: The data presented is a composite based on spectral data from analogous substituted diarylalkynes.
| Technique | Signal (ppm) | Multiplicity | Integration/Assignment | Reference |
| ¹H NMR | 7.60-7.57 | multiplet | 4H (Aromatic H) | |
| 7.42-7.35 | multiplet | 6H (Aromatic H) | ||
| 6.89 | singlet | 2H (Mesityl aromatic H) | [3] | |
| 2.44 | singlet | 6H (ortho-Methyl H) | [3] | |
| 2.24 | singlet | 3H (para-Methyl H) | [3] | |
| ¹³C NMR | 141.9, 137.4 | singlet | Quaternary aromatic C | [3] |
| 131.5 | singlet | Aromatic CH | ||
| 128.2, 128.1 | singlet | Aromatic CH | ||
| 123.2 | singlet | Quaternary aromatic C | ||
| 104.4 | singlet | Quaternary mesityl C | [3] | |
| 93.6, 87.3 | singlet | Alkyne C | [4] | |
| 29.6 | singlet | ortho-Methyl C | [3] | |
| 20.8 | singlet | para-Methyl C | [3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Sonogashira product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 0-12 ppm is sufficient. For ¹³C NMR, a spectral width of 0-220 ppm is standard.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on characteristic values and coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of complex structures.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For Sonogashira products, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Data Presentation: Mass Spectrometric Data for a Representative Sonogashira Product
| Technique | m/z Value | Interpretation | Reference |
| HRMS (EI) | [M]⁺ calculated | C₁₇H₁₅I | [5] |
| [M]⁺ found | Confirms elemental composition | [5] | |
| LRMS (EI) | [M]⁺ | Molecular ion | [6] |
| [M-CH₃]⁺ | Loss of a methyl group | [6] | |
| [M-I]⁺ | Loss of the iodine atom | [6] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (e.g., GC-MS or LC-MS). For electron ionization (EI), a standard ionization energy of 70 eV is typically used.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. In HRMS, compare the exact mass to the calculated mass for the expected molecular formula. Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly valuable for complex molecules or when stereochemistry needs to be unambiguously established. For sterically hindered molecules like ethynylmesitylene derivatives, X-ray crystallography can reveal distortions from ideal geometries.
Data Presentation: Crystallographic Data for an Analogous Sterically Hindered Diarylalkyne
| Parameter | Value | Interpretation | Reference |
| Crystal System | Monoclinic | Crystal lattice symmetry | [7] |
| Space Group | P2₁/c | Arrangement of molecules in the unit cell | [7] |
| C-C≡C Bond Angle | 175-179° | Deviation from linearity due to steric strain | [8] |
| Dihedral Angle | Varies | Torsion angle between the aryl rings | [8] |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified Sonogashira product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.
Comparison of Validation Methods
| Method | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry | Non-destructive, provides detailed structural information, relatively fast | Requires soluble sample, can be complex to interpret for very large molecules |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | High sensitivity, small sample amount required, can be coupled with chromatography | Provides limited connectivity information, fragmentation can be complex |
| X-ray Crystallography | Definitive 3D structure, bond lengths and angles, stereochemistry | Unambiguous structural determination | Requires a suitable single crystal (can be difficult to obtain), destructive |
Alternative Synthetic Methods
While the Sonogashira coupling is a powerful and widely used method, other synthetic strategies can be employed to generate similar diarylalkyne structures.[9] A comparative validation approach would also consider the potential byproducts or isomeric products that might arise from these alternative routes.
-
Stepwise Synthesis via Grignard Reagents: This involves the reaction of an aryl Grignard reagent with a haloalkyne, followed by a second coupling step.
-
Decarboxylative Coupling: This method can involve the coupling of an aryl halide with an alkynyl carboxylic acid.[6]
-
Copper-Catalyzed Couplings: Various copper-catalyzed methods exist for the formation of C-C bonds between aryl and alkynyl groups, sometimes as a palladium-free alternative to the Sonogashira reaction.[9]
The choice of synthetic method can influence the impurity profile of the final product, necessitating a thorough validation process regardless of the route taken.
Visualizing the Validation Workflow and Logic
The following diagrams illustrate the typical workflow for validating a Sonogashira product and the interplay between the different analytical techniques.
Caption: A typical workflow for the synthesis and structural validation of Sonogashira products.
Caption: The logical relationship between key validation techniques for structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Luminescent Arylalkynyltitanocenes: Effect of Modifying the Electron Density at the Arylalkyne Ligand, or Adding Steric Bulk or Constraint to the Cyclopentadienyl Ligand [mdpi.com]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Ethynyl-1,3,5-trimethylbenzene: A Study in Target Affinity and Cross-Reactivity
For Immediate Release
This guide presents a comparative analysis of 2-ethynyl-1,3,5-trimethylbenzene, a novel aromatic alkyne, against a panel of structurally related compounds. The study aims to elucidate its binding affinity and cross-reactivity profile against a putative kinase target, providing valuable insights for researchers and professionals in drug development. While this compound is primarily recognized as a synthetic building block, the prevalence of the ethynyl (B1212043) moiety in pharmacologically active agents targeting enzymes like kinases and monoamine oxidases warrants an investigation into its own potential bioactivity.[1][2]
This report details the outcomes of a hypothetical screening cascade designed to assess the compound's performance. The data presented herein is for illustrative purposes to guide potential future research into this and similar chemical scaffolds.
Quantitative Analysis of Binding Affinities
To ascertain the binding characteristics of this compound and its analogs, a competitive binding assay was employed against a hypothetical kinase target, "Kinase-X". The inhibitory constant (Ki) was determined for each compound, providing a quantitative measure of its binding affinity.
| Compound ID | Compound Name | Structure | IC50 (nM) | Ki (nM) |
| ETMB-01 | This compound | C1=CC(=C(C(=C1C)C#C)C)C | 150 | 75 |
| PA-01 | Phenylacetylene | C1=CC=C(C=C1)C#C | 5000 | 2500 |
| DMPA-01 | 1-Ethynyl-3,5-dimethylbenzene | C1=CC(=CC(=C1C)C#C)C | 800 | 400 |
| TFEA-01 | 1-(Ethynyl)-4-(trifluoromethyl)benzene | C1=CC(=CC=C1C#C)C(F)(F)F | 350 | 175 |
Table 1: Comparative binding affinities of this compound and related analogs against the hypothetical Kinase-X. The data suggests that the steric bulk and electronic properties of the aromatic ring substituents significantly influence binding affinity.
Cross-Reactivity Profiling
A critical aspect of preclinical drug development is the assessment of off-target effects. To this end, the compounds were screened against a panel of five related kinases to evaluate their cross-reactivity profiles. The percentage of inhibition at a fixed concentration (1 µM) is reported.
| Compound ID | Kinase-A (% Inhibition) | Kinase-B (% Inhibition) | Kinase-C (% Inhibition) | Kinase-D (% Inhibition) | Kinase-E (% Inhibition) |
| ETMB-01 | 85 | 45 | 30 | 15 | <5 |
| PA-01 | 10 | <5 | <5 | <5 | <5 |
| DMPA-01 | 60 | 30 | 15 | <5 | <5 |
| TFEA-01 | 75 | 55 | 40 | 25 | 10 |
Table 2: Cross-reactivity screening of test compounds against a panel of related kinases. The results indicate that while ETMB-01 shows significant activity against Kinase-A, it maintains a degree of selectivity over other kinases in the panel.
Experimental Protocols
Competitive Binding Assay for Ki Determination
The binding affinity of the test compounds was determined using a competitive ELISA format.[3]
-
Plate Coating: 96-well microtiter plates were coated with a recombinant Kinase-X protein and incubated overnight at 4°C.
-
Blocking: The plates were washed and blocked with a solution of 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 1 hour at room temperature.
-
Competition Reaction: A fixed concentration of a biotinylated tracer ligand known to bind Kinase-X was mixed with serial dilutions of the test compounds (this compound and its analogs).
-
Incubation: The compound/tracer mixtures were added to the coated plates and incubated for 2 hours at room temperature to allow for competitive binding.
-
Detection: The plates were washed, and streptavidin-horseradish peroxidase (HRP) conjugate was added to each well, followed by incubation for 1 hour.
-
Signal Generation: After a final wash, a chromogenic substrate (TMB) was added, and the reaction was stopped with sulfuric acid. The absorbance was read at 450 nm.
-
Data Analysis: The IC50 values were calculated from the resulting dose-response curves. The Ki values were then determined using the Cheng-Prusoff equation.[3]
Kinase Cross-Reactivity Profiling
A panel of five kinases (Kinase-A through Kinase-E) were used to assess the cross-reactivity of the compounds.
-
Assay Principle: A radiometric kinase assay was employed, measuring the incorporation of 33P-ATP into a generic substrate.
-
Reaction Mixture: Each reaction contained the respective kinase, the substrate, 33P-ATP, and the test compound at a final concentration of 1 µM.
-
Incubation: The reactions were incubated at 30°C for a predetermined optimal time for each kinase.
-
Termination and Scintillation Counting: The reactions were terminated, and the phosphorylated substrate was captured on a filter membrane. The radioactivity on the filters was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated by comparing the counts in the presence of the test compound to the control (DMSO vehicle).
Visualized Workflows and Pathways
Figure 1: Experimental workflow for determining Ki and cross-reactivity.
Figure 2: Hypothetical signaling pathway involving Kinase-X.
Conclusion
The data presented in this guide, though hypothetical, illustrates a structured approach to evaluating the potential bioactivity of a compound like this compound. The presence of the ethynyl group, a known pharmacophore, combined with the bulky, lipophilic mesityl group, suggests that this and similar molecules could be of interest in targeted drug discovery programs. The hypothetical results indicate that the trimethyl substitution pattern on the phenyl ring could confer a degree of potency and selectivity. Further empirical studies would be required to validate these findings and explore the therapeutic potential of this chemical class.
References
Safety Operating Guide
Proper Disposal of 2-ethynyl-1,3,5-trimethylbenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-ethynyl-1,3,5-trimethylbenzene (CAS No. 769-26-6), a combustible liquid utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be familiar with its properties and the associated hazards to manage its disposal safely. This guide offers a step-by-step operational plan for the proper handling and disposal of this compound waste.
Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If vapors are generated, a respirator may be necessary. |
Hazard Summary:
| Hazard | Description |
| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air above 44°C. |
| Health Hazards | Causes serious eye irritation.[2] May cause respiratory irritation. Prolonged or repeated exposure can lead to dermatitis, nausea, dizziness, and headache. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[3] Do not allow to enter drains or waterways.[3][4] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container: Use a designated, properly labeled, and sealable container for collecting the waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[5] Storage should be in a designated hazardous waste accumulation area.
2. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.
-
Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly.
3. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[5][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]
-
Incineration: A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[1] Consult your institution's EHS department for specific guidance and to arrange for waste pickup.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling 2-ethynyl-1,3,5-trimethylbenzene
Essential Safety and Handling Guide for 2-Ethynyl-1,3,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 769-26-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a combustible liquid that can cause serious eye irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |
| Combustible Liquid | Not Applicable | Warning | H227: Combustible liquid. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Considerations |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Nitrile or Neoprene gloves | Due to the absence of specific glove breakthrough data for this compound, it is recommended to use gloves suitable for aromatic hydrocarbons. Always inspect gloves for degradation before use and change them immediately if contact with the chemical is suspected.[3][4][5] |
| Skin and Body Protection | Flame-retardant laboratory coat and closed-toe shoes | A lab coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | To be used in a well-ventilated area or a chemical fume hood.[6][7] If ventilation is inadequate, a full-facepiece respirator is recommended to also provide eye protection.[8][9][10] |
Operational and Disposal Plans
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean, flame-retardant lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check on the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash and dry hands.
-
Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the sides.
-
Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it away from the body.
-
Respirator: Remove the respirator, if worn.
-
Final Hand Hygiene: Wash and dry hands thoroughly.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Eye Irritant).[11]
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[2][11]
Disposal Procedure:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Waste Manifest: Complete a hazardous waste manifest form as required by your institution and local regulations.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by a certified waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[7]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. This compound 96 769-26-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. northwestern.edu [northwestern.edu]
- 9. externalassets.unilogcorp.com [externalassets.unilogcorp.com]
- 10. Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
